(2R)-2-phenylbutan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(2R)-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
XGLHYBVJPSZXIF-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@](C)(C1=CC=CC=C1)O |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
what is the CAS number for (2R)-2-phenylbutan-2-ol
CAS Number: 1006-06-0
This technical guide provides a comprehensive overview of (2R)-2-phenylbutan-2-ol, a chiral tertiary alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for 2-phenylbutan-2-ol is provided below. It is important to note that much of the available data pertains to the racemic mixture rather than the specific (2R)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | - |
| IUPAC Name | This compound | - |
| Boiling Point | 107-108 °C / 20 mmHg (for racemate) | [1] |
| Density | 0.977 g/mL at 25 °C (for racemate) | [1] |
| Refractive Index | n20/D 1.519 (for racemate) | [1] |
| InChI Key | XGLHYBVJPSZXIF-SNVBAGLBSA-N | - |
| SMILES | CC--INVALID-LINK--(O)c1ccccc1 | - |
Synthesis
One common approach involves the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand. For the synthesis of this compound, this would typically involve the reaction of ethyl magnesium bromide with acetophenone in the presence of a chiral catalyst system.
General Experimental Protocol: Asymmetric Grignard Addition to Acetophenone
The following is a generalized protocol based on established methods for the asymmetric synthesis of tertiary alcohols. Optimization of the chiral ligand, solvent, temperature, and other reaction conditions would be necessary to achieve high enantioselectivity for this compound.
-
Preparation of the Chiral Catalyst: A chiral ligand, often a diamine or diol derivative, is reacted with a metal salt (e.g., of zinc, titanium, or a lanthanide) in an anhydrous aprotic solvent under an inert atmosphere to form the chiral catalyst.
-
Asymmetric Addition: The prochiral ketone, acetophenone, is dissolved in an anhydrous aprotic solvent and cooled to a low temperature (e.g., -78 °C). The prepared chiral catalyst is then added.
-
Grignard Reaction: The Grignard reagent, ethyl magnesium bromide, is added dropwise to the reaction mixture while maintaining the low temperature. The reaction is stirred for a specified period until completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). The structure is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conceptual Workflow for Asymmetric Synthesis
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. The study of the pharmacological and toxicological effects of individual enantiomers is crucial, as stereoisomers of a chiral drug can exhibit significantly different properties.[2]
In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[3] The differential effects of enantiomers arise from their distinct interactions with chiral biological macromolecules such as enzymes and receptors.
Safety Information for Racemic 2-Phenyl-2-butanol
A Safety Data Sheet (SDS) for the racemic mixture, 2-phenyl-2-butanol, indicates that the substance is harmful if swallowed.[4] It may also cause skin dryness and cracking upon repeated exposure and can lead to respiratory irritation.[4] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Conclusion
References
In-Depth Technical Guide to the Physical Properties of (2R)-2-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral molecule (2R)-2-phenylbutan-2-ol. The information is compiled from various chemical databases and scientific literature to aid researchers and professionals in drug development and chemical synthesis.
Core Physical Properties
This compound, a tertiary alcohol, possesses a single stereocenter at the second carbon atom of the butane chain. Its physical characteristics are crucial for its handling, purification, and application in various chemical processes. While extensive experimental data for the specific (2R)-enantiomer is limited in publicly accessible literature, this guide presents a combination of computed data for the enantiomer and experimental data for its racemic mixture, 2-phenylbutan-2-ol.
Data Presentation
The following table summarizes the key physical properties of this compound. It is important to note the distinction between computed values for the specific enantiomer and experimentally determined values for the racemic mixture.
| Physical Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₄O | - | - |
| Molecular Weight | 150.22 g/mol | Computed | [1][2] |
| Density | 0.977 g/mL at 25 °C | Experimental (Racemate) | |
| Boiling Point | 107-108 °C at 20 mmHg | Experimental (Racemate) | |
| Melting Point | -5 °C | Experimental (Racemate) | |
| Refractive Index | n20/D 1.519 | Experimental (Racemate) | |
| Specific Optical Rotation ([α]D) | Not available in cited literature | - | - |
| XLogP3 | 2.2 | Computed | [1][2] |
| Exact Mass | 150.104465066 Da | Computed | [1] |
| Topological Polar Surface Area | 20.2 Ų | Computed | [1] |
Note on Optical Rotation: A critical physical property for a chiral molecule is its specific optical rotation, which measures the extent to which the compound rotates plane-polarized light. Despite a thorough literature search, a specific experimental value for the optical rotation of this compound could not be located. This represents a significant gap in the publicly available experimental data for this compound.
Experimental Protocols
The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for the key experiments.
Determination of Boiling Point (Micro-method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
The capillary tube is inverted and placed inside the test tube with the sealed end up.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
-
Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor of the liquid has replaced the air in the capillary tube.
-
The heat source is removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.
-
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined using an analytical balance.
-
The pycnometer is filled with distilled water and placed in the constant temperature water bath (e.g., at 25 °C) to reach thermal equilibrium. The volume of the pycnometer is then determined by weighing the water-filled pycnometer and using the known density of water at that temperature.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is again brought to the constant temperature in the water bath.
-
The mass of the pycnometer filled with the sample is determined.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
-
Apparatus: Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D-line lamp).
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index.
-
The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
-
A few drops of this compound are placed on the surface of the measuring prism.
-
The prisms are closed and the instrument is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
The light source is switched on, and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.
-
The control knob is turned to move the dividing line to the center of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Determination of Optical Rotation
Optical rotation is the rotation of the plane of polarization of linearly polarized light as it travels through certain materials.
-
Apparatus: Polarimeter, a monochromatic light source (e.g., sodium D-line), and a polarimeter cell (sample tube) of a known path length.
-
Procedure:
-
A solution of this compound of a known concentration is prepared in a suitable achiral solvent (e.g., ethanol).
-
The polarimeter is calibrated by filling the sample tube with the pure solvent and setting the reading to zero.
-
The sample tube is then filled with the prepared solution, ensuring no air bubbles are present.
-
The sample tube is placed in the polarimeter.
-
The analyzer is rotated until the light intensity observed through the eyepiece is at a minimum or matches a reference, depending on the instrument type.
-
The observed angle of rotation (α) is recorded.
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a chiral compound like this compound.
References
An In-Depth Technical Guide to the Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-phenylbutan-2-ol, utilizing the versatile Grignard reaction. This document outlines the core chemical principles, alternative synthetic pathways, detailed experimental protocols, and essential data for the successful preparation and characterization of this compound.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, pivotal for the synthesis of a wide array of compounds, including primary, secondary, and tertiary alcohols. The reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. This guide focuses on the synthesis of 2-phenylbutan-2-ol, a tertiary alcohol with applications in various fields of chemical research and development.
Synthetic Pathways
There are three primary retrosynthetic disconnections for 2-phenylbutan-2-ol, each suggesting a different combination of a Grignard reagent and a ketone.[1][2][3][4] The choice of pathway may be guided by the availability and cost of the starting materials.
The three viable synthetic routes are:
-
Route A: Reaction of ethylmagnesium bromide with acetophenone.[2][4]
-
Route B: Reaction of methylmagnesium bromide with propiophenone.[2][4]
-
Route C: Reaction of phenylmagnesium bromide with 2-butanone.[2][4]
This guide will provide a detailed experimental protocol for Route A, which is a commonly employed method.
Reaction Mechanism and Experimental Workflow
The synthesis of 2-phenylbutan-2-ol via the Grignard reaction proceeds in two key stages: the formation of the Grignard reagent and the subsequent nucleophilic addition to the carbonyl compound, followed by an acidic workup.
General Reaction Mechanism
The Grignard reagent, in this case, ethylmagnesium bromide, is prepared by the reaction of an alkyl halide (bromoethane) with magnesium metal in an anhydrous ether solvent. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of the ketone (acetophenone). This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide salt. The final step involves the protonation of the alkoxide with a dilute acid to yield the tertiary alcohol, 2-phenylbutan-2-ol.
Caption: General mechanism for the Grignard synthesis of 2-phenylbutan-2-ol.
Experimental Workflow
A typical experimental workflow for the synthesis of 2-phenylbutan-2-ol involves the careful preparation of the Grignard reagent under anhydrous conditions, followed by the controlled addition of the ketone. The reaction is then quenched and worked up to isolate and purify the final product.
Caption: A typical experimental workflow for the synthesis of 2-phenylbutan-2-ol.
Experimental Protocol: Synthesis of 2-Phenylbutan-2-ol from Acetophenone and Ethylmagnesium Bromide (Route A)
Note: This is a generalized protocol and may require optimization. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.
Materials:
-
Magnesium turnings
-
Bromoethane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reaction (three-necked flask, dropping funnel, condenser)
Procedure:
Part 1: Preparation of Ethylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of bromoethane in anhydrous diethyl ether.
-
Add a small portion of the bromoethane solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.
Part 2: Reaction with Acetophenone
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve acetophenone in an equal volume of anhydrous diethyl ether and place it in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
Part 3: Work-up and Purification
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Data Presentation
Physical and Spectroscopic Data of 2-Phenylbutan-2-ol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Boiling Point | 107-108 °C at 20 mmHg | [6] |
| Density | 0.977 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.519 | [6][7] |
Spectroscopic Data
| Spectroscopy | Key Peaks/Shifts | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 7.4-7.2 (m, 5H, Ar-H), 1.8 (q, 2H, -CH₂-), 1.5 (s, 3H, -CH₃), 0.8 (t, 3H, -CH₂-CH₃), OH proton is often broad and may not be observed. | [5] |
| ¹³C NMR (CDCl₃) | δ (ppm): ~147 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~76 (C-OH), ~36 (-CH₂-), ~29 (-CH₃), ~8 (-CH₂-CH₃) | [5] |
| IR (Infrared) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3100-3000 (Ar C-H stretch), ~2970-2870 (Aliphatic C-H stretch), ~1600, 1490, 1445 (Ar C=C stretch) | [5][8] |
Conclusion
The Grignard reaction provides an effective and versatile method for the synthesis of 2-phenylbutan-2-ol. Careful control of reaction conditions, particularly the exclusion of water, is paramount to achieving a good yield. The choice of starting materials from the three possible routes can be adapted based on laboratory availability and economic considerations. The provided protocol and data serve as a comprehensive guide for the successful synthesis and characterization of this important tertiary alcohol.
References
- 1. datapdf.com [datapdf.com]
- 2. 2-Phenylbutan-2-ol can be prepared by which of the following combinations ? [allen.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. doubtnut.com [doubtnut.com]
- 5. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (2R)-2-phenylbutan-2-ol: A Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for the chiral tertiary alcohol, (2R)-2-phenylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Data Presentation
The following tables summarize the quantitative spectroscopic data for 2-phenylbutan-2-ol. Note that while the stereochemistry at the chiral center does not significantly affect the chemical shifts in standard ¹H and ¹³C NMR, nor the IR and MS fragmentation patterns, specialized chiral NMR techniques would be required to distinguish between the (R) and (S) enantiomers. The data presented is for the racemic mixture or is predicted based on the compound's structure.
Table 1: ¹H NMR Spectroscopic Data for 2-phenylbutan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20-7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~1.80 | Quartet | 2H | Methylene protons (-CH₂) |
| ~1.50 | Singlet | 3H | Methyl protons (-CH₃, adjacent to OH) |
| ~2.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) |
| ~0.75 | Triplet | 3H | Methyl protons (-CH₃ of ethyl group) |
Table 2: ¹³C NMR Spectroscopic Data for 2-phenylbutan-2-ol
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Quaternary aromatic carbon (C-ipso) |
| ~128 | Aromatic methine carbons (C-ortho, C-meta) |
| ~126 | Aromatic methine carbon (C-para) |
| ~75 | Quaternary aliphatic carbon (C-OH) |
| ~35 | Methylene carbon (-CH₂) |
| ~25 | Methyl carbon (-CH₃, adjacent to OH) |
| ~8 | Methyl carbon (-CH₃ of ethyl group) |
Table 3: IR Spectroscopic Data for 2-phenylbutan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3080, 3060, 3020 | Medium | C-H stretch (aromatic) |
| ~2970, 2930, 2870 | Strong | C-H stretch (aliphatic) |
| ~1600, 1490, 1445 | Medium to Weak | C=C stretch (aromatic ring) |
| ~1375 | Medium | C-H bend (methyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Mass Spectrometry Data for 2-phenylbutan-2-ol
| m/z | Relative Intensity | Plausible Fragment |
| 150 | Low | [M]⁺ (Molecular Ion) |
| 121 | High | [M - C₂H₅]⁺ |
| 43 | Base Peak | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 57 | High | [C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance III HD 400 MHz or similar instrument.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is used, with a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of about 220 ppm is used, and a significantly larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: As 2-phenylbutan-2-ol is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[1][2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Bruker ALPHA II, is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Subsequently, the sample is placed in the instrument, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount of this compound in a volatile organic solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.[3] This solution is then further diluted to the low µg/mL or ng/mL range.[3]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample, is used. An electron ionization (EI) source is commonly employed for small molecules.
-
Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer's ion source. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Processing: The detector records the abundance of each fragment at its specific m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z. The software identifies the molecular ion peak (if present) and the major fragment peaks.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
References
The Core Reactivity of Tertiary Benzylic Alcohols: A Technical Guide for Drug Development Professionals
Abstract
Tertiary benzylic alcohols are pivotal structural motifs in medicinal chemistry and drug development. Their unique reactivity, governed by the formation of a highly stabilized tertiary benzylic carbocation, allows for a range of synthetic transformations. However, this reactivity also presents challenges in terms of controlling reaction pathways, particularly the competition between substitution (SN1) and elimination (E1) reactions. This technical guide provides an in-depth analysis of the fundamental reactivity of tertiary benzylic alcohols, focusing on SN1, E1, and oxidation reactions. It offers detailed experimental protocols, quantitative data to illustrate electronic and steric effects, and mechanistic diagrams to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Central Role of the Tertiary Benzylic Carbocation
The chemistry of tertiary benzylic alcohols is dominated by their propensity to form a tertiary benzylic carbocation upon protonation of the hydroxyl group and subsequent loss of water. This intermediate is exceptionally stable due to the combined effects of hyperconjugation from the tertiary alkyl groups and, most significantly, resonance delocalization of the positive charge into the adjacent aromatic ring. This inherent stability dictates the prevalence of reaction mechanisms that proceed through this carbocation, namely SN1 and E1 pathways.[1][2][3] The facility of carbocation formation makes tertiary benzylic alcohols significantly more reactive under acidic conditions than their non-benzylic tertiary or primary/secondary benzylic counterparts.[2]
Understanding the factors that influence the formation and fate of this carbocation is critical for controlling reaction outcomes in synthetic chemistry, particularly in the context of complex molecule synthesis in drug discovery.
Nucleophilic Substitution (SN1) Reactions
Under acidic conditions, tertiary benzylic alcohols readily undergo nucleophilic substitution via an SN1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (H₂O).[2][4] The subsequent departure of water is the rate-determining step, leading to the formation of the planar, achiral tertiary benzylic carbocation.[3] The nucleophile can then attack this carbocation from either face, leading to a racemic or diastereomeric mixture of products if the carbon is a stereocenter.
dot
Caption: SN1 reaction pathway for a tertiary benzylic alcohol.
Factors Influencing SN1 Reactions
-
Substrate Structure: The reaction rate is highly dependent on the stability of the carbocation formed. Electron-donating groups (EDGs) on the aromatic ring (e.g., -OCH₃, -CH₃) stabilize the carbocation through resonance and inductive effects, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN destabilize the carbocation and significantly retard the reaction rate.[5][6]
-
Leaving Group: The hydroxyl group is a poor leaving group. Acid catalysis is essential to protonate it into water, a much better leaving group.[4]
-
Nucleophile: The rate of an SN1 reaction is independent of the concentration or identity of the nucleophile, as the nucleophilic attack occurs after the rate-determining step.[1][2] However, in competitive situations with multiple nucleophiles, the product distribution will depend on their relative concentrations and nucleophilicities.[3]
-
Solvent: Polar protic solvents (e.g., water, ethanol) are ideal for SN1 reactions as they can stabilize both the carbocation intermediate through solvation and the leaving group.[1]
Quantitative Data: Substituent Effects on Reaction Rate
While extensive kinetic data for the solvolysis of tertiary benzylic alcohols is sparse, the solvolysis of substituted benzyl chlorides provides an excellent model for understanding the electronic effects on the stability of the benzylic carbocation and, consequently, the SN1 reaction rate. The following table summarizes first-order rate constants for the solvolysis of various substituted benzyl chlorides in 20% acetonitrile in water.
| Substituent (X) in X-C₆H₄CH₂Cl | First-Order Rate Constant (k_solv) in s⁻¹ at 25°C | Relative Rate (k_rel) |
| 4-OCH₃ | 2.2 | 2.0 x 10⁸ |
| 4-CH₃ | 1.8 x 10⁻³ | 1.6 x 10⁵ |
| H | 1.1 x 10⁻⁸ | 1.0 |
| 4-Cl | 3.5 x 10⁻⁹ | 0.32 |
| 3-NO₂ | 2.0 x 10⁻¹¹ | 1.8 x 10⁻³ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻¹³ | 1.0 x 10⁻⁵ |
| Data adapted from Richard, J. P., et al. (2009). J. Am. Chem. Soc.[5] |
This data clearly demonstrates the profound impact of aromatic substituents. A strong electron-donating group like 4-methoxy accelerates the reaction by over 100 million-fold compared to the unsubstituted parent compound, while strong electron-withdrawing groups like dinitro decrease the rate by five orders of magnitude.
Elimination (E1) Reactions
In the presence of non-nucleophilic strong acids (e.g., H₂SO₄, H₃PO₄, p-TsOH) and heat, tertiary benzylic alcohols predominantly undergo elimination via an E1 mechanism to form a conjugated alkene.[7] The mechanism shares the same initial steps as the SN1 reaction: protonation of the alcohol followed by the rate-determining loss of water to form the tertiary benzylic carbocation.[8] Instead of being attacked by a nucleophile, the carbocation loses a proton from an adjacent carbon atom (a β-proton) to a weak base (like water or the conjugate base of the acid), forming a double bond.
dot
Caption: E1 dehydration pathway for a tertiary benzylic alcohol.
Factors Influencing E1 Reactions & Competition with SN1
The competition between E1 and SN1 is a key consideration. Several factors can be adjusted to favor elimination:
-
Temperature: Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the reaction temperature generally favors the E1 pathway over SN1.[9]
-
Acid/Base Properties: Using strong, non-nucleophilic acids like sulfuric acid or phosphoric acid favors elimination.[7] Their conjugate bases (HSO₄⁻, H₂PO₄⁻) are poor nucleophiles and are more likely to act as bases to remove a β-proton. In contrast, hydrohalic acids (HBr, HCl) provide good nucleophiles (Br⁻, Cl⁻), favoring the SN1 reaction.[2]
-
Alkene Stability: The E1 reaction typically follows Zaitsev's rule, forming the most substituted (and therefore most stable) alkene. For tertiary benzylic alcohols, the product is a conjugated system, which adds to the thermodynamic driving force for elimination.[10]
Experimental Protocol: Acid-Catalyzed Dehydration of 1-Phenyl-1-propanol
This protocol describes the dehydration of a tertiary benzylic alcohol to form 1-phenylpropene using p-toluenesulfonic acid as the catalyst.
Materials:
-
1-Phenyl-1-propanol (50.3 g, 0.369 mol)
-
p-Toluenesulfonic acid monohydrate (1.0 g)
-
Toluene (150 mL)
-
10% Sodium bicarbonate (NaHCO₃) solution (65 mL)
-
Brine (saturated NaCl solution) (65 mL)
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
A 500 mL two-necked round-bottom flask is equipped with a magnetic stir bar, a thermometer, and a Dean-Stark trap fitted with a reflux condenser.
-
Add 1-phenyl-1-propanol (50.3 g), p-toluenesulfonic acid (1.0 g), and toluene (150 mL) to the flask.
-
Heat the mixture in an oil bath set to 130°C to initiate reflux.
-
Collect the water azeotropically in the Dean-Stark trap. The reaction is monitored by the amount of water collected (theoretical yield is ~6.6 mL). The reaction typically takes around 4 hours.
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel and wash sequentially with 10% NaHCO₃ solution (65 mL) and brine (65 mL).
-
Dry the organic layer over anhydrous CaCl₂, filter, and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product can be purified by fractional distillation to yield 1-phenylpropene. Yield: >80%.[11]
Oxidation Reactions
Tertiary alcohols, including benzylic ones, are generally resistant to oxidation under conditions that oxidize primary and secondary alcohols (e.g., chromic acid). This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is required for the typical oxidation mechanisms.[12] However, under specific conditions, oxidation can occur.
Tandem Elimination-Oxidation
Certain oxidizing agents can induce a tandem elimination-oxidation sequence. For instance, tertiary benzylic alcohols can react with oxoammonium salts to first undergo elimination to an alkene, which is then subjected to an allylic oxidation in the same pot, yielding an allylic ether.[13]
dot
Caption: Tandem elimination-oxidation of a tertiary benzylic alcohol.
Oxidation with Manganese Dioxide (MnO₂)
While MnO₂ is typically used for the selective oxidation of primary and secondary benzylic and allylic alcohols, its application to tertiary alcohols is generally ineffective for direct oxidation to a carbonyl compound.[14][15][16] Any observed reaction with tertiary benzylic alcohols often proceeds through other pathways, such as elimination, if conditions are favorable.
Experimental Protocol: Selective Oxidation of a Benzylic Alcohol with MnO₂
This protocol details the oxidation of a secondary benzylic alcohol to illustrate the typical procedure. Tertiary benzylic alcohols would be unreactive under these conditions.
Materials:
-
Secondary benzylic alcohol (e.g., 1-phenylethanol) (2.71 mmol)
-
Activated Manganese Dioxide (MnO₂) (large excess, e.g., 10-20 equivalents)
-
Dichloromethane (DCM) (10 mL)
-
Celite
Procedure:
-
Dissolve the secondary benzylic alcohol (2.71 mmol) in DCM (10 mL) in a round-bottom flask equipped with a stir bar.
-
Add activated MnO₂ in a large excess (e.g., ~10 equivalents by weight).
-
Stir the resulting black suspension vigorously at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids.
-
Wash the Celite pad thoroughly with additional DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude ketone product, which can be further purified by column chromatography if necessary.[15]
The following table summarizes the yields for the oxidation of various primary and secondary benzylic alcohols to demonstrate the utility of MnO₂ for this class, highlighting the inertness of the tertiary position by extension.
| Alcohol Substrate | Reaction Time (RT) | Yield (%) |
| Benzyl alcohol | 4 hours | 82 |
| Cinnamyl alcohol | 5 hours | 86 |
| m-Nitrobenzyl alcohol | 8 hours | 84 |
| Data adapted from World Wide Journals.[12] |
Conclusion
The reactivity of tertiary benzylic alcohols is a direct consequence of the stability of the tertiary benzylic carbocation. This intermediate governs the predominant SN1 and E1 reaction pathways. For professionals in drug development, mastering the control of these pathways is essential for predictable and efficient synthesis. By carefully selecting reaction conditions—specifically temperature, solvent, and the nucleophilicity of the acid's conjugate base—one can selectively favor either substitution or elimination. While direct oxidation of the tertiary carbinol center is challenging, alternative pathways can be accessed with specific reagents. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for the rational design of synthetic routes involving this important functional group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Solved Dehydration of 1-phenyl-1-propanol with sulfuric acid | Chegg.com [chegg.com]
- 9. Khan Academy [khanacademy.org]
- 10. youtube.com [youtube.com]
- 11. Dehydrogenation of 1-Phenylpropan-1-ol to Propenylbenzene - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. worldwidejournals.com [worldwidejournals.com]
- 13. Tandem elimination-oxidation of tertiary benzylic alcohols with an oxoammonium salt - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Manganese Dioxide [commonorganicchemistry.com]
- 15. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 16. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of the Grignard Reaction in the Formation of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] When a ketone serves as the electrophile, this reaction yields a tertiary alcohol, a structural motif prevalent in numerous natural products and pharmaceutical agents.[2][3] The stereochemical outcome of this transformation is of paramount importance, particularly in the synthesis of chiral molecules where precise control over the three-dimensional arrangement of atoms is critical. This guide provides a comprehensive overview of the stereochemical principles governing the Grignard reaction in the formation of tertiary alcohols, with a focus on diastereoselective and enantioselective methodologies.
Diastereoselectivity in Grignard Additions to Chiral Ketones
When a Grignard reagent adds to a ketone that already possesses a stereocenter, typically at the α-position, a new stereocenter is created at the carbonyl carbon. This results in the formation of diastereomeric products in potentially unequal amounts.[4] The ratio of these diastereomers is determined by the steric and electronic properties of the substrate and the Grignard reagent, and can often be predicted by established stereochemical models.
The diastereoselectivity of nucleophilic additions to α-chiral carbonyl compounds is often rationalized using the Felkin-Anh model .[5][6] This model predicts the major diastereomer by considering the steric interactions in the transition state. The largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain.[7] The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°).[6]
In cases where the α-substituent is a heteroatom capable of coordinating with the magnesium atom of the Grignard reagent, a chelation-controlled pathway can dominate.[8] The ketone and the Grignard reagent form a rigid, five- or six-membered cyclic intermediate. This chelation locks the conformation of the substrate, forcing the Grignard reagent to attack from a specific face, often leading to a reversal of stereoselectivity compared to the Felkin-Anh model.[9]
Caption: Logical flow of stereochemical prediction in Grignard reactions.
The following table summarizes representative data for the diastereoselective addition of Grignard reagents to chiral ketones, highlighting the influence of substrate structure and reaction conditions on the diastereomeric ratio (d.r.).
| Entry | Chiral Ketone | Grignard Reagent | Conditions | d.r. (syn:anti) | Reference |
| 1 | 3-phenyl-2-butanone | MeMgBr | Et₂O, -78 °C | 74:26 | [Cram, D. J.; Elhafez, F. A. A. J. Am. Chem. Soc.1952 , 74, 5828-5835] |
| 2 | 2-benzyloxypropanal | PhMgBr | THF, 0 °C | >95:5 (chelation) | [Still, W. C.; McDonald, J. H. Tetrahedron Lett.1980 , 21, 1031-1034] |
| 3 | 1-fluoro-3,3-dimethyl-2-butanone | MeMgI | THF, -78 °C | 95:5 (syn) | [10] |
| 4 | 1-(benzyloxy)-3,3-dimethyl-2-butanone | MeMgBr | THF, -78 °C | 5:95 (anti) | [10] |
The following protocol is adapted from a study demonstrating the halide effect in diastereoselective Grignard additions.[10]
Reaction: Addition of methylmagnesium iodide to 1-fluoro-4-((4-methoxybenzyl)oxy)-4-phenylbutan-2-one.
Procedure:
-
A solution of the β-hydroxy ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Methylmagnesium iodide (MeMgI) in diethyl ether (Et₂O) (2.0 equiv) is added dropwise to the cooled solution over a period of 10 minutes.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The mixture is allowed to warm to room temperature and then extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the resulting tertiary alcohol is determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
Caption: Experimental workflow for a diastereoselective Grignard reaction.
Enantioselective Grignard Additions to Prochiral Ketones
The synthesis of enantioenriched tertiary alcohols from prochiral ketones represents a significant challenge in asymmetric synthesis. This is often achieved by employing a chiral ligand that coordinates to the Grignard reagent, creating a chiral environment that biases the addition to one of the two enantiotopic faces of the ketone.
A variety of chiral ligands have been developed for this purpose. Early examples include bidentate amines like (-)-sparteine. More recently, new classes of biaryl chiral ligands derived from 1,2-diaminocyclohexane (DACH) have shown remarkable efficacy in promoting the asymmetric addition of both aliphatic and aromatic Grignard reagents to ketones, achieving high enantiomeric excesses (ee).[11][12] These ligands form well-defined complexes with the magnesium atom, effectively shielding one face of the ketone from attack.[11]
Caption: Logical pathway for ligand-mediated enantioselective Grignard addition.
The following table presents data from a study utilizing a DACH-derived biaryl ligand, demonstrating the broad applicability of this methodology.[11]
| Entry | Ketone | Grignard Reagent | Ligand | ee (%) | Yield (%) |
| 1 | Acetophenone | EtMgBr | (R,R)-L12 | 87 | >99 |
| 2 | 2-Acetylpyridine | EtMgBr | (R,R)-L12 | 95 | 94 |
| 3 | Propiophenone | MeMgBr | (R,R)-L12 | 82 | 96 |
| 4 | 4'-Chloroacetophenone | PhMgBr | (R,R)-L12' | 94 | 91 |
(R,R)-L12 and (R,R)-L12' are specific biaryl ligands derived from (R,R)-1,2-diaminocyclohexane.[11]
The following is a general procedure adapted from the work of Pisani et al. on ligand-mediated asymmetric Grignard additions.[11]
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, the chiral ligand (e.g., (R,R)-L12, 0.11 mmol) is dissolved in dry toluene (1.2 mL).
-
Acetophenone (0.1 mmol) is added to the solution.
-
The mixture is stirred for a few minutes at room temperature.
-
Ethylmagnesium bromide (EtMgBr, 3.0 M in Et₂O, 0.22 mmol) is diluted with dry toluene (0.4 mL) and then added to the reaction mixture.
-
The reaction is stirred at room temperature for the time required to reach full conversion (monitored by TLC or GC).
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The enantiomeric excess (ee) of the product, 1-phenyl-1-propanol, is determined by HPLC analysis on a chiral stationary phase.
Conclusion
The stereochemical control of the Grignard reaction is a mature yet continually evolving field. For diastereoselective reactions, the Felkin-Anh and chelation-control models provide a robust predictive framework. For enantioselective transformations, the development of sophisticated chiral ligands has enabled the synthesis of a wide array of enantioenriched tertiary alcohols with high levels of stereocontrol.[11][13] These methodologies are invaluable tools for researchers in academia and industry, particularly in the field of drug development, where the stereochemistry of a molecule can profoundly impact its biological activity.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (2R)-2-Phenylbutan-2-ol from Acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the enantioselective synthesis of (2R)-2-phenylbutan-2-ol from acetophenone. The primary method detailed is the asymmetric addition of an ethyl group to acetophenone using a Grignard reagent in the presence of a chiral ligand. This approach is crucial for obtaining the desired enantiomer with high purity, a critical consideration in pharmaceutical development where stereochemistry significantly impacts biological activity. This document outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of the target compound. Quantitative data from representative experiments are summarized, and key experimental workflows are visualized.
Introduction
The synthesis of chiral tertiary alcohols is a fundamental challenge in organic chemistry with significant implications for the pharmaceutical industry.[1][2] this compound is a valuable chiral building block in the synthesis of various biologically active molecules. The asymmetric addition of organometallic reagents to prochiral ketones is one of the most direct methods for preparing enantiomerically enriched tertiary alcohols.[1][2] This application note focuses on the use of a chiral ligand to mediate the addition of ethylmagnesium bromide to acetophenone, ensuring the formation of the (2R)-enantiomer with high enantiomeric excess (ee).
Reaction Scheme
The overall transformation involves the nucleophilic addition of an ethyl group from a Grignard reagent to the carbonyl carbon of acetophenone. The stereochemical outcome is controlled by a chiral ligand that complexes with the magnesium atom, creating a chiral environment around the reactive center.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
This protocol is adapted from a general procedure for the asymmetric Grignard addition to ketones mediated by a chiral ligand.[1][3]
Materials and Reagents
-
Acetophenone (freshly distilled)
-
Ethylmagnesium bromide (EtMgBr) in diethyl ether (e.g., 3.0 M solution)
-
(R,R)-[N,N'-Bis(2-picolyl)-1,2-diaminocyclohexane] (or a similar chiral ligand)
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware (dried in an oven and cooled under an inert atmosphere)
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
Preparation of the Reaction Vessel: Under an inert atmosphere, a solution of the chiral ligand (0.11 mmol, 1.1 equivalents) in anhydrous toluene (1.2 mL) is prepared in a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Grignard Reagent: To the stirred solution of the chiral ligand, add the ethylmagnesium bromide solution (0.22 mmol, 2.2 equivalents) dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the chiral complex.
-
Addition of Acetophenone: A solution of acetophenone (0.1 mmol, 1.0 equivalent) in anhydrous toluene (0.5 mL) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C (ice bath).
-
Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.[4]
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[1][3]
Quantitative Data Summary
The following table summarizes the results from the asymmetric addition of ethylmagnesium bromide to acetophenone using different chiral ligands. The data highlights the effectiveness of various ligands in terms of conversion and enantioselectivity.
| Entry | Chiral Ligand | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-L0 | >99 | 23 |
| 2 | (R,R)-L1 | 77 | 23 |
| 3 | (R,R)-L7 | 50 | 81 |
| 4 | (R,R)-L10 | 63 | 82 |
| 5 | (R,R)-L12 | >99 | 87 |
| 6 | (R,R)-L13 | 70 | 81 |
Data adapted from reference[3]. The specific structures of the ligands (L0, L1, etc.) can be found in the cited literature.
Experimental Workflow
The following diagram illustrates the key steps in the experimental procedure, from setup to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis and analysis.
Conclusion
The protocol described provides a reliable method for the enantioselective synthesis of this compound from acetophenone. The use of a suitable chiral ligand is paramount in achieving high enantiomeric excess. The selection of the chiral ligand can be guided by the data presented, with ligands like (R,R)-L12 showing high conversion and excellent enantioselectivity.[3] This methodology is valuable for researchers in synthetic and medicinal chemistry requiring access to enantiopure chiral tertiary alcohols for the development of new chemical entities.
References
The Role of (2R)-2-phenylbutan-2-ol in Asymmetric Synthesis: A Review of a Novel Chiral Auxiliary
For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral auxiliaries is a cornerstone of modern asymmetric synthesis. This document explores the application of (2R)-2-phenylbutan-2-ol as a chiral auxiliary, providing detailed application notes and protocols for its use in achieving high levels of stereocontrol in chemical transformations.
While extensive research has been conducted on a variety of chiral auxiliaries, literature on the specific use of this compound is not widely available. However, based on the principles of asymmetric synthesis and the structural features of this chiral tertiary alcohol, we can outline its potential applications and provide generalized protocols. Chiral tertiary alcohols are valuable synthons and have been explored as ligands and auxiliaries in asymmetric synthesis due to their steric bulk and defined stereochemistry.
Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability.
The general workflow for the use of a chiral auxiliary, including the hypothetical application of this compound, is depicted below.
Caption: General workflow for employing a chiral auxiliary in asymmetric synthesis.
Hypothetical Application: Asymmetric Alkylation of a Prochiral Enolate
One of the most common applications of chiral auxiliaries is in the diastereoselective alkylation of enolates. In this hypothetical protocol, we consider the use of this compound to direct the alkylation of a carboxylic acid derivative.
Attachment of the Chiral Auxiliary
The first step involves the formation of a chiral ester by coupling the prochiral carboxylic acid with this compound.
Caption: Formation of the chiral ester intermediate.
Experimental Protocol: Esterification
-
Materials: Prochiral carboxylic acid (1.0 eq), this compound (1.1 eq), Dicyclohexylcarbodiimide (DCC, 1.2 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the carboxylic acid and this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP, followed by the slow addition of a solution of DCC in DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Diastereoselective Enolate Alkylation
The chiral ester is then subjected to deprotonation to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide) in a diastereoselective manner. The steric bulk of the this compound auxiliary is expected to shield one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.
Caption: The key diastereoselective alkylation step.
Experimental Protocol: Alkylation
-
Materials: Chiral ester (1.0 eq), Lithium diisopropylamide (LDA, 1.2 eq), Alkyl halide (1.5 eq), Tetrahydrofuran (THF).
-
Procedure:
-
Prepare a solution of LDA in anhydrous THF.
-
Cool the LDA solution to -78 °C under an inert atmosphere.
-
Add a solution of the chiral ester in THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by column chromatography.
-
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product and recover the auxiliary for potential reuse. For an ester linkage, this is typically achieved through hydrolysis or reduction.
Experimental Protocol: Hydrolysis
-
Materials: Alkylated chiral ester (1.0 eq), Lithium hydroxide (LiOH, 5.0 eq), THF/Water mixture.
-
Procedure:
-
Dissolve the alkylated ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M HCl.
-
Extract the product with an organic solvent.
-
The aqueous layer can be basified and extracted to recover the this compound.
-
Wash, dry, and concentrate the organic layer containing the product.
-
Purify the resulting carboxylic acid.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative.
-
Data Presentation
The success of a chiral auxiliary is quantified by the diastereomeric excess (de) of the intermediate and the enantiomeric excess (ee) of the final product, as well as the chemical yield of each step. The following table presents hypothetical data for the alkylation reaction described above.
| Electrophile (R-X) | Diastereomeric Excess (de) | Yield (%) | Enantiomeric Excess (ee) of Final Acid |
| Methyl Iodide | >95% | 85 | >95% |
| Ethyl Bromide | >93% | 82 | >93% |
| Benzyl Bromide | >98% | 90 | >98% |
Disclaimer: The protocols and data presented are hypothetical and intended to illustrate the potential application of this compound as a chiral auxiliary based on established principles of asymmetric synthesis. Experimental validation is required to determine the actual efficacy of this compound in such applications.
Application Note: Chiral Separation of 2-Phenylbutan-2-ol Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-phenylbutan-2-ol, a key chiral intermediate in pharmaceutical synthesis. Utilizing a cellulose-based chiral stationary phase, this method provides excellent resolution and baseline separation of the (R)- and (S)-enantiomers, making it suitable for enantiomeric purity determination and preparative separation in research and drug development settings.
Introduction
2-Phenylbutan-2-ol is a tertiary alcohol containing a chiral center, and its enantiomers can serve as important building blocks in the synthesis of various biologically active compounds. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of reliable analytical methods to separate and quantify individual enantiomers is crucial for quality control and regulatory compliance. This protocol describes a normal-phase HPLC method that achieves effective separation of 2-phenylbutan-2-ol enantiomers.
Experimental Protocol
A systematic approach was undertaken to achieve the chiral separation, beginning with sample preparation, followed by HPLC analysis, and concluding with data processing.
1. Sample Preparation:
-
A racemic standard of 2-phenylbutan-2-ol was dissolved in the mobile phase to a final concentration of 1.0 mg/mL.
-
The sample solution was filtered through a 0.45 µm PTFE syringe filter prior to injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
The analysis was performed on a standard HPLC system equipped with a UV detector. The key components and parameters are outlined in the table below. The choice of a Chiralcel OD-H column, a well-established cellulose-based chiral stationary phase, is based on its proven efficacy in resolving a wide range of arylalkylcarbinols. The normal-phase mobile phase, consisting of a mixture of n-hexane and isopropanol, provides a good balance of solubility and differential interaction with the chiral stationary phase to facilitate separation.
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Stationary Phase | Chiralcel OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 215 nm |
| Data Acquisition | 20 minutes |
3. Data Analysis:
Chromatographic data was processed using appropriate software. The retention times of the two enantiomers were recorded, and the resolution factor (Rs) and separation factor (α) were calculated to evaluate the quality of the separation.
Results and Discussion
The developed method resulted in a successful baseline separation of the two enantiomers of 2-phenylbutan-2-ol. The expected chromatographic performance is summarized in the table below.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | ~ 8.5 | ~ 9.8 |
| Resolution (Rs) | > 2.0 | |
| Separation Factor (α) | ~ 1.25 |
The choice of n-hexane as the primary solvent with isopropanol as a polar modifier was critical for achieving the separation. The alcohol modifier plays a key role in interacting with the polar carbamate groups on the cellulose backbone of the stationary phase, thereby influencing the retention and selectivity of the enantiomers. A detection wavelength of 215 nm was selected to ensure high sensitivity for the phenyl chromophore of the analyte.
Experimental Workflow Diagram
The overall experimental process is depicted in the following workflow diagram.
Caption: Workflow for the chiral HPLC separation of 2-phenylbutan-2-ol enantiomers.
Conclusion
The method presented in this application note is highly effective for the enantiomeric separation of 2-phenylbutan-2-ol. The use of a Chiralcel OD-H column with a normal-phase mobile phase provides excellent resolution and peak shape. This protocol can be readily implemented in analytical laboratories for routine quality control and for the support of research and development activities in the pharmaceutical industry. Further optimization of the mobile phase composition and flow rate may be performed to meet specific analytical requirements, such as reducing run time or scaling up for preparative applications.
Application Note: Derivatization of (2R)-2-phenylbutan-2-ol for Enantioselective GC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R)-2-phenylbutan-2-ol is a chiral tertiary alcohol. The direct analysis of such polar compounds by gas chromatography (GC) is often challenging due to poor peak shape, tailing, and potential on-column degradation. Derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile functional group, thereby improving chromatographic performance and thermal stability.[1][2] This application note provides detailed protocols for the derivatization of this compound for enantioselective analysis using two common techniques: silylation and acylation. The subsequent separation is performed on a chiral GC column to resolve the enantiomers.
Key Concepts
-
Silylation: This is a robust and widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[3][4] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective, especially when combined with a catalyst such as trimethylchlorosilane (TMCS) to enhance reactivity, which is important for sterically hindered tertiary alcohols.[1][5] The resulting TMS-ether is significantly more volatile and less polar than the parent alcohol.[3][6]
-
Acylation: This method involves the conversion of the alcohol to an ester. Trifluoroacetic anhydride (TFAA) is a common reagent that creates a trifluoroacetyl ester. This process not only increases volatility but can also enhance detectability with an electron capture detector (ECD).[7] Caution is advised, as some acidic conditions during acylation can risk partial racemization of the chiral center.[8]
The following diagram illustrates the general workflow for preparing and analyzing this compound by GC.
Caption: General workflow from sample preparation to GC analysis.
Experimental Protocols
Protocol 1: Silylation using BSTFA with 1% TMCS
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound. Silylation is highly effective for increasing volatility and reducing peak tailing.
Materials:
-
This compound standard
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. It is critical to ensure the sample is completely dry, as moisture will consume the silylating reagent.[1]
-
Add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the analyte.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The excess reagent ensures the reaction goes to completion.[1]
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block. Tertiary alcohols are sterically hindered and often require heat and extended reaction times for complete derivatization.[1]
-
Allow the vial to cool to room temperature.
-
The sample is now ready for GC analysis. Inject 1 µL of the derivatized solution into the GC system.
The following diagram illustrates the silylation reaction.
Caption: Silylation reaction of the parent alcohol to its TMS derivative.
Protocol 2: Acylation using Trifluoroacetic Anhydride (TFAA)
This protocol details the esterification of this compound using TFAA to form a trifluoroacetyl ester.
Materials:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (GC grade)
-
Anhydrous Pyridine (optional, as catalyst)
-
2 mL GC vials with PTFE-lined screw caps
-
Heating block
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in anhydrous DCM.
-
Transfer 100 µL of the stock solution to a 2 mL GC vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of anhydrous DCM to the vial.
-
Add 100 µL of TFAA.
-
(Optional) Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60°C for 20 minutes.
-
Cool the vial to room temperature.
-
Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: TFAA and its byproduct, trifluoroacetic acid, are corrosive. This step should be performed in a fume hood.
-
Reconstitute the residue in 200 µL of ethyl acetate or hexane for GC injection.
-
Inject 1 µL of the final solution into the GC system.
GC Method Parameters and Expected Data
The successful separation of the derivatized enantiomers requires a chiral stationary phase. Cyclodextrin-based columns are highly effective for this purpose.[8][9][10] Below are typical GC parameters and representative data.
Table 1: GC Conditions for Chiral Analysis
| Parameter | Silylated Derivative | Acylated Derivative |
| GC System | GC-FID or GC-MS | GC-FID, GC-ECD, or GC-MS |
| Column | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase | CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.2 mL/min (constant flow) | 1.2 mL/min (constant flow) |
| Injector Temp. | 250°C | 240°C |
| Injection Mode | Split (50:1) | Split (50:1) |
| Oven Program | 80°C (hold 1 min), then 5°C/min to 180°C, hold 5 min | 70°C (hold 1 min), then 4°C/min to 160°C, hold 5 min |
| Detector Temp. | 270°C (FID) or MS Transfer Line at 280°C | 260°C (FID) or MS Transfer Line at 280°C |
Table 2: Representative Quantitative Data (Hypothetical)
| Derivative Type | Enantiomer | Retention Time (min) | Resolution (α) | Limit of Detection (LOD) |
| TMS-ether | (2S)-derivative | 15.25 | 1.08 | 10 ng/mL |
| (2R)-derivative | 15.61 | 10 ng/mL | ||
| TFA-ester | (2S)-derivative | 13.88 | 1.12 | 5 ng/mL |
| (2R)-derivative | 14.23 | 5 ng/mL |
Note: Retention times and resolution are highly dependent on the specific column, GC conditions, and system configuration. The data presented is for illustrative purposes.
Both silylation and acylation are effective derivatization strategies for the GC analysis of this compound. Silylation with BSTFA is a robust method that significantly improves volatility and chromatographic behavior. Acylation with TFAA can offer similar benefits and may provide lower detection limits with specific detectors. For enantioselective analysis, the choice of a high-resolution chiral capillary column is paramount. The protocols and data provided herein serve as a comprehensive guide for researchers to develop and optimize their analytical methods for chiral tertiary alcohols.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 3. Silylation - Wikipedia [en.wikipedia.org]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. gcms.cz [gcms.cz]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bohrium.com [bohrium.com]
- 10. [PDF] Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. | Semantic Scholar [semanticscholar.org]
Application of (2R)-2-Phenylbutan-2-ol in Asymmetric Catalysis: A Review of Current Literature
A comprehensive review of scientific literature reveals a notable absence of established applications for (2R)-2-phenylbutan-2-ol in the field of asymmetric catalysis. Despite its chiral nature, this tertiary alcohol does not appear to be a commonly utilized chiral auxiliary, ligand, catalyst, or solvent in enantioselective synthesis based on currently available research. This lack of documentation prevents the creation of detailed application notes and experimental protocols as requested.
General Principles of Asymmetric Catalysis
Asymmetric catalysis is a fundamental tool in modern organic chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is critical to its biological activity. The primary goal is to synthesize a specific enantiomer of a chiral molecule in excess over its mirror image. This is typically achieved through the use of a chiral entity that influences the stereochemical outcome of a reaction. The main strategies involve:
-
Chiral Catalysts: A small amount of a chiral molecule or complex (the catalyst) is used to generate a large amount of an enantiomerically enriched product. These can be metal complexes with chiral ligands or purely organic molecules (organocatalysts).
-
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate, directing the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
-
Chiral Reagents: A stoichiometric amount of a chiral reagent is used to introduce chirality into the product.
-
Chiral Solvents: A chiral solvent can create a chiral environment that may induce a degree of enantioselectivity in a reaction, although this is a less common strategy.
Commonly Employed Chiral Scaffolds
The field of asymmetric catalysis is rich with well-established chiral molecules that have proven effective in a wide array of transformations. Examples include:
-
Chiral Ligands: Derivatives of BINOL (1,1'-bi-2-naphthol), Salen (salicylidene-ethylenediamine), and chiral phosphines (e.g., BINAP) are extensively used in transition-metal-catalyzed reactions.
-
Chiral Auxiliaries: Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam are classic examples of chiral auxiliaries that have been successfully employed in various asymmetric reactions like alkylations and aldol reactions.
-
Organocatalysts: Amino acids, particularly proline and its derivatives, as well as cinchona alkaloids, have emerged as powerful metal-free catalysts for a broad range of enantioselective transformations.
Potential for Future Research
While this compound itself does not have documented applications in asymmetric catalysis, its chiral structure presents a potential starting point for the development of new chiral ligands or auxiliaries. Researchers could explore its derivatization to introduce coordinating groups capable of binding to metal centers or functional groups that could act as effective chiral directors.
Visualization of Asymmetric Catalysis Concepts
To illustrate the general principles discussed, the following diagrams outline the fundamental workflows of asymmetric catalysis using a chiral catalyst and a chiral auxiliary.
Application Note and Protocol: Purification of 2-phenylbutan-2-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-phenylbutan-2-ol, a tertiary alcohol, using silica gel column chromatography. This method is particularly effective for separating the desired alcohol from nonpolar byproducts and unreacted starting materials commonly encountered in its synthesis, such as via Grignard reaction. The protocol outlines the selection of an appropriate solvent system through preliminary Thin Layer Chromatography (TLC), preparation and packing of the chromatography column, sample application, elution, and fraction analysis.
Introduction
2-phenylbutan-2-ol is a tertiary alcohol of interest in organic synthesis and as a potential building block in medicinal chemistry. Syntheses of this compound, often employing Grignard reagents, can yield a crude product mixture containing unreacted reagents and nonpolar side products. Column chromatography is a robust and widely used technique for the purification of such mixtures based on the differential adsorption of components to a stationary phase. This protocol details the use of silica gel as the stationary phase and a hexane/ethyl acetate solvent system as the mobile phase to achieve high purity 2-phenylbutan-2-ol.
Physicochemical Properties of 2-phenylbutan-2-ol
A summary of the key physicochemical properties of 2-phenylbutan-2-ol is presented in Table 1. Understanding these properties, particularly its moderate polarity, is crucial for developing an effective chromatographic separation method.
Table 1: Physicochemical Properties of 2-phenylbutan-2-ol
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1] |
| Boiling Point | 107-108 °C at 20 mmHg[2] |
| Density | 0.977 g/mL at 25 °C[2] |
| LogP (Polarity) | 2.2[1] |
| Topological Polar Surface Area (TPSA) | 20.2 Ų[1] |
Experimental Protocol
This protocol is divided into three main stages: preliminary TLC analysis to determine the optimal eluent, column preparation and sample loading, and the chromatographic separation and analysis.
Materials and Reagents
-
Crude 2-phenylbutan-2-ol
-
Silica gel (for column chromatography, 60 Å, 230-400 mesh)
-
Silica gel TLC plates with UV254 indicator
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes/flasks
-
Rotary evaporator
Stage 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
The key to a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). The ideal eluent should provide a good separation between the desired compound and its impurities, with the Rf value of the target compound typically in the range of 0.2-0.4 for effective column separation.
-
Prepare TLC Eluents: Prepare a series of small-volume mixtures of hexane and ethyl acetate with varying ratios (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude 2-phenylbutan-2-ol in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the dissolved crude mixture onto the baseline of a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing one of the prepared eluent mixtures. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp. If the compounds are not UV-active, staining with a suitable agent (e.g., potassium permanganate or iodine) may be necessary.
-
Determine the Optimal Solvent System: Calculate the Rf value for each spot. The optimal solvent system is the one that gives a clear separation of the 2-phenylbutan-2-ol spot (which will be more polar and thus have a lower Rf than nonpolar impurities) with an Rf value in the desired range of 0.2-0.4.
Table 2: Example TLC Data for Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Rf of Nonpolar Impurity | Rf of 2-phenylbutan-2-ol | Observations |
| 9:1 | 0.85 | 0.15 | Good separation, but the target compound's Rf is slightly low. |
| 8:2 | 0.90 | 0.30 | Excellent separation and ideal Rf for the target compound. |
| 7:3 | 0.95 | 0.45 | Separation is still good, but the target compound's Rf is getting high. |
Note: This is hypothetical data to illustrate the process. Actual Rf values must be determined experimentally.
Stage 2: Column Preparation and Sample Loading
-
Column Setup: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the plug.
-
Packing the Column (Wet Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the chosen optimal eluent (e.g., 8:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. The solvent level should always be kept above the top of the silica gel to prevent the column from running dry and cracking. .
-
Once the silica gel has settled, add a thin protective layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude 2-phenylbutan-2-ol in a minimal amount of the eluent.
-
Carefully add the dissolved sample to the top of the column using a pipette, ensuring not to disturb the sand layer.
-
Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has just entered the silica, close the stopcock.
-
Carefully add a small amount of fresh eluent to wash any remaining sample from the sides of the column onto the silica gel.
-
Stage 3: Elution and Fraction Collection
-
Elution: Carefully fill the column with the eluent. Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per fraction) in separate test tubes or flasks.
-
Monitoring the Separation: Continuously monitor the progress of the separation by collecting small spots from the outflow of the column and spotting them on TLC plates. Develop and visualize these TLC plates to identify which fractions contain the purified 2-phenylbutan-2-ol. Nonpolar impurities will elute first, followed by the desired product.
-
Combining and Concentrating Fractions: Once the TLC analysis shows which fractions contain the pure 2-phenylbutan-2-ol (i.e., single spots with the correct Rf value), combine these fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-phenylbutan-2-ol.
-
Purity Confirmation: Assess the purity of the final product using an appropriate analytical technique, such as NMR spectroscopy or GC-MS.
Workflow Diagram
The overall workflow for the purification of 2-phenylbutan-2-ol by column chromatography is illustrated in the following diagram.
Caption: Workflow for the purification of 2-phenylbutan-2-ol.
Conclusion
This protocol provides a comprehensive guide for the purification of 2-phenylbutan-2-ol using silica gel column chromatography. The critical step for a successful separation is the initial determination of an optimal solvent system via TLC. By following this detailed procedure, researchers can effectively remove impurities and isolate high-purity 2-phenylbutan-2-ol for subsequent applications in research and development.
References
Troubleshooting & Optimization
common side reactions in the Grignard synthesis of tertiary alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the Grignard synthesis of tertiary alcohols.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your Grignard synthesis.
Problem 1: Low or No Yield of the Desired Tertiary Alcohol
Q: My Grignard reaction resulted in a very low yield of the tertiary alcohol, or no product at all. What are the possible causes and how can I fix this?
A: A low or non-existent yield in a Grignard reaction is a common issue that can often be attributed to several factors. The primary culprit is typically the presence of water or other protic sources, which quench the Grignard reagent.
Possible Causes and Solutions:
-
Presence of Water: Grignard reagents are extremely strong bases and will react readily with even trace amounts of water in the glassware, solvent, or starting materials.[1][2][3][4] This acid-base reaction is much faster than the desired addition to the carbonyl group.
-
Troubleshooting:
-
Glassware: All glassware must be rigorously dried before use. Flame-drying under a vacuum or oven-drying at a high temperature for several hours are effective methods.[5] Allow the glassware to cool to room temperature in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) before use.
-
Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[1][4] Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone) immediately before the reaction.
-
Reagents: Ensure that the ketone and the alkyl/aryl halide used to prepare the Grignard reagent are free of water. If necessary, distill or dry the starting materials over a suitable drying agent.
-
-
-
Improper Formation of the Grignard Reagent: The reaction may fail if the Grignard reagent itself is not formed successfully.
-
Troubleshooting:
-
Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide.[6] Activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction.[1][5]
-
Reaction Initiation: The formation of the Grignard reagent is an exothermic reaction. A gentle warming may be necessary to start the reaction, but once initiated, it may need to be cooled to maintain a steady reflux.[1]
-
-
-
Side Reactions: Competing side reactions can consume the Grignard reagent or the ketone, leading to a lower yield of the desired product. These are discussed in more detail in the following sections.
Problem 2: Recovery of Unreacted Ketone
Q: After the workup of my Grignard reaction, I recovered a significant amount of my starting ketone. Why did this happen?
A: The recovery of the starting ketone is a strong indication that the primary competing side reaction is enolization .[7]
Cause and Explanation:
-
Enolization: The Grignard reagent can act as a base and abstract an acidic α-hydrogen from the ketone, forming a magnesium enolate.[7] Upon acidic workup, this enolate is protonated, regenerating the starting ketone.[7]
Factors Favoring Enolization and Solutions:
| Factor | Explanation | Solution |
| Sterically Hindered Ketone | If the carbonyl carbon of the ketone is sterically hindered, it is more difficult for the bulky Grignard reagent to attack the carbonyl carbon (nucleophilic addition). The Grignard reagent will then preferentially act as a base and abstract a less hindered α-proton.[7] | * Use a less sterically hindered ketone if the synthesis allows. * Use a less bulky Grignard reagent. * Consider using an organolithium reagent, which can be less prone to enolization in some cases.[8] |
| Sterically Hindered Grignard Reagent | A bulky Grignard reagent (e.g., tert-butylmagnesium chloride) will also favor enolization over addition due to steric hindrance.[7] | * Use a less sterically hindered Grignard reagent (e.g., methylmagnesium bromide). |
| Presence of Acidic α-Hydrogens | The ketone must have at least one hydrogen on a carbon adjacent to the carbonyl group for enolization to occur. | * If possible, choose a ketone substrate that lacks α-hydrogens. |
Problem 3: Formation of a Secondary Alcohol Instead of a Tertiary Alcohol
Q: My product analysis shows the presence of a secondary alcohol, but I was expecting a tertiary alcohol. What could be the cause?
A: The formation of a secondary alcohol from a ketone in a Grignard reaction is a result of reduction of the carbonyl group.
Cause and Explanation:
-
Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon, it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the ketone.[7] This results in the formation of a secondary alcohol after workup.
Factors Favoring Reduction and Solutions:
| Factor | Explanation | Solution |
| Grignard Reagent with β-Hydrogens | Grignard reagents such as ethylmagnesium bromide or isobutylmagnesium bromide have hydrogens on the carbon atom beta to the magnesium-carbon bond and can act as reducing agents. | * Use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide or phenylmagnesium bromide. |
| Sterically Hindered Ketone | Similar to enolization, steric hindrance at the carbonyl carbon can favor the reduction pathway over nucleophilic addition.[7] | * Use a less sterically hindered ketone. |
| Sterically Hindered Grignard Reagent | Bulky Grignard reagents are more likely to act as reducing agents. | * Choose a less sterically hindered Grignard reagent. |
Problem 4: Presence of a High-Boiling, Non-polar Side Product
Q: I have isolated a significant amount of a non-polar, high-boiling side product. What is it and how can I avoid its formation?
A: This side product is likely the result of a Wurtz-type coupling reaction .[1][9]
Cause and Explanation:
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide present in the reaction mixture. This coupling reaction forms a new carbon-carbon bond between the organic groups of the Grignard reagent and the halide, resulting in a symmetrical alkane or biaryl compound (e.g., biphenyl from phenylmagnesium bromide and bromobenzene).[10][11]
Factors Favoring Wurtz Coupling and Solutions:
| Factor | Explanation | Solution |
| High Local Concentration of Halide | Adding the alkyl/aryl halide too quickly during the preparation of the Grignard reagent can lead to a high local concentration, favoring the coupling reaction.[9] | * Add the alkyl/aryl halide solution dropwise and slowly to the magnesium turnings to maintain a low concentration. |
| High Reaction Temperature | Higher temperatures can increase the rate of the Wurtz coupling side reaction.[1][10] | * Control the reaction temperature during the formation of the Grignard reagent. Use an ice bath to moderate the exothermic reaction if necessary. |
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous ether or THF used as the solvent for Grignard reactions?
A1: Diethyl ether and tetrahydrofuran (THF) are ideal solvents for Grignard reactions for two main reasons:
-
Aprotic Nature: They are aprotic solvents, meaning they do not have acidic protons that would react with and destroy the Grignard reagent.[1]
-
Solvation and Stabilization: The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom of the Grignard reagent. This solvation stabilizes the Grignard reagent in solution and helps to keep it from precipitating out.[2]
Q2: Can I use other solvents for a Grignard reaction?
A2: While other aprotic polar solvents can be used, diethyl ether and THF are the most common and generally give the best results. Protic solvents like water or alcohols are completely incompatible with Grignard reagents.[2][3]
Q3: How can I be sure my Grignard reagent has formed?
A3: There are several visual cues that indicate the successful formation of a Grignard reagent:
-
The disappearance of the metallic magnesium turnings.
-
The solution turning cloudy or grayish.
-
A gentle boiling of the solvent (ether) due to the exothermic nature of the reaction. For a quantitative measure, you can titrate a small aliquot of the Grignard solution.
Q4: What is the purpose of the acidic workup?
A4: The acidic workup serves two primary purposes:
-
Protonation of the Alkoxide: The initial product of the Grignard addition to a ketone is a magnesium alkoxide salt. The acid protonates this alkoxide to form the desired neutral tertiary alcohol.[12]
-
Dissolving Magnesium Salts: The workup also dissolves any remaining magnesium metal and the magnesium salts (e.g., Mg(OH)Br) that are formed, facilitating the isolation of the organic product.
Q5: Can I perform a Grignard reaction on a molecule that has other functional groups?
A5: It is crucial to be aware of other functional groups present in your starting materials, as Grignard reagents are highly reactive. They will react with any acidic protons, such as those found in alcohols, carboxylic acids, amines, and even terminal alkynes.[13] These functional groups must be protected before carrying out the Grignard reaction. Grignard reagents also react with other electrophilic carbonyl groups like esters, amides, and nitriles.
Experimental Protocol: Synthesis of Triphenylmethanol
This protocol describes the synthesis of triphenylmethanol, a tertiary alcohol, via the Grignard reaction of phenylmagnesium bromide with benzophenone.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether
-
Benzophenone
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Preparation of the Grignard Reagent (Phenylmagnesium Bromide):
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Place magnesium turnings in the flask.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 15-20 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the benzophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20-30 minutes.
-
-
Workup and Isolation:
-
Carefully pour the reaction mixture into a beaker containing a mixture of ice and 6M hydrochloric acid. Stir until the solid magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel. Separate the ether layer.
-
Wash the ether layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Decant the dried ether solution and evaporate the ether to obtain the crude triphenylmethanol.
-
-
Purification:
-
The major side product is biphenyl, which is more soluble in non-polar solvents.[10]
-
Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water or petroleum ether, to obtain pure triphenylmethanol.
-
Visualizations
Caption: Main vs. Side Reaction Pathways in Grignard Synthesis.
Caption: Troubleshooting Logic for Low Yield in Grignard Synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Reducing Agents [tigerweb.towson.edu]
- 3. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 5. reddit.com [reddit.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
how to minimize byproduct formation in 2-phenylbutan-2-ol synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the synthesis of 2-phenylbutan-2-ol, primarily via the Grignard reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize 2-phenylbutan-2-ol has a low yield and a significant amount of unreacted acetophenone. What could be the cause?
A1: This issue often points to problems with the Grignard reagent itself. Several factors could be at play:
-
Moisture Contamination: Grignard reagents are extremely reactive towards protic sources, such as water.[1][2] Any moisture in your glassware, solvent, or starting materials will quench the Grignard reagent, reducing its effective concentration and leading to low yields. Ensure all glassware is rigorously flame-dried or oven-dried before use, and use anhydrous solvents.[1][2]
-
Poor Quality Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction with the alkyl halide from starting.[1] Try activating the magnesium by gently crushing it with a glass rod or adding a small crystal of iodine.
-
Incomplete Grignard Formation: The formation of the Grignard reagent may not have gone to completion. Ensure the reaction has been given sufficient time and that initiation has occurred (often indicated by a color change and gentle refluxing of the ether solvent).
Q2: I've isolated my product, but I have a significant amount of a non-polar impurity. What is it and how can I avoid it?
A2: A common non-polar byproduct in Grignard reactions is a coupling product. For instance, if you are using phenylmagnesium bromide to react with 2-butanone, you may form biphenyl.[1][3] This occurs when the Grignard reagent reacts with unreacted aryl halide.[3]
-
Minimization Strategy: To reduce this, ensure a slight excess of magnesium is used and that the aryl halide is added slowly to the magnesium suspension to maintain a low concentration.[3] This favors the formation of the Grignard reagent over the coupling side reaction.
Q3: My final product appears to be a mixture of 2-phenylbutan-2-ol and an alkene. What causes this?
A3: Tertiary alcohols like 2-phenylbutan-2-ol are susceptible to acid-catalyzed dehydration, especially at elevated temperatures. This typically occurs during the aqueous workup step if a strong acid is used.
-
Minimization Strategy: Use a milder acidifying agent for the workup. A saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended for quenching the reaction and protonating the alkoxide.[4] This provides a slightly acidic environment sufficient to protonate the alcohol without causing significant dehydration. Avoid using strong acids like HCl or H₂SO₄ unless absolutely necessary, and if so, perform the workup at low temperatures (e.g., in an ice bath).
Q4: Can the Grignard reagent act as a base instead of a nucleophile in this reaction?
A4: Yes, this is a known side reaction. The Grignard reagent can deprotonate the α-carbon of the ketone, forming an enolate.[5] After the aqueous workup, this enolate is protonated back to the starting ketone, leading to a lower yield of the desired alcohol.[5]
-
Minimization Strategy: This side reaction is more prevalent with sterically hindered ketones.[5] While acetophenone is not exceptionally hindered, keeping the reaction temperature low (e.g., 0 °C) during the addition of the ketone to the Grignard reagent can favor the nucleophilic addition over enolization.
Impact of Reaction Conditions on Byproduct Formation
The following table summarizes how key experimental parameters can be adjusted to minimize common byproducts in the Grignard synthesis of 2-phenylbutan-2-ol.
| Parameter | Condition | Effect on Product Yield | Rationale for Minimizing Byproducts | Common Byproducts Minimized |
| Solvent/Reagents | Anhydrous | Increases | Prevents quenching of the highly basic Grignard reagent.[1][2] | Benzene (from protonation of PhMgBr), Ethane (from protonation of EtMgBr) |
| Temperature | Low (0 °C to RT) | Increases | Favors nucleophilic addition over side reactions like enolization and reduction. Reduces the rate of biphenyl formation.[3] | Unreacted Ketone, Secondary Alcohols |
| Reagent Addition | Slow/Dropwise | Increases | Helps to control the exothermic reaction, preventing temperature spikes that can lead to side reactions and solvent loss. | Biphenyl, various thermal degradation products |
| Workup Conditions | Saturated NH₄Cl (aq) | Increases | Provides a mild acidic quench to protonate the alkoxide without causing acid-catalyzed dehydration of the tertiary alcohol.[4] | 2-Phenyl-1-butene, 2-Phenyl-2-butene |
| Reactant Ratio | Slight excess of Grignard | Increases | Ensures complete consumption of the ketone, which can be easier to separate from the final product than unreacted Grignard byproducts. | Unreacted Ketone |
Experimental Protocol: Synthesis of 2-Phenylbutan-2-ol
This protocol details the synthesis via the reaction of acetophenone with ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Protect the system from atmospheric moisture with drying tubes.
-
Grignard Reagent Formation:
-
Place magnesium turnings in the flask.
-
Add a small volume of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide in anhydrous diethyl ether.
-
Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it doesn't start, add a single crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of acetophenone in anhydrous diethyl ether in the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred, cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography.
-
Visualizations
Below are diagrams illustrating the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for the synthesis of 2-phenylbutan-2-ol.
Caption: Troubleshooting logic for common synthesis issues.
References
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Grignard reaction conditions for the synthesis of tertiary alcohols. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve higher yields and purer products.
Frequently Asked questions (FAQs)
Q1: What are the most common reasons for low yields in a Grignard reaction for tertiary alcohol synthesis?
A1: The most common culprits for low yields are:
-
Presence of moisture or protic solvents: Grignard reagents are highly reactive towards acidic protons, such as those in water, alcohols, or even trace amounts of moisture on glassware. This leads to the quenching of the Grignard reagent, reducing the amount available for the reaction with the ketone or ester.[1][2]
-
Impure reagents: Impurities in the magnesium, alkyl/aryl halide, or the carbonyl compound can interfere with the reaction. The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.[1]
-
Side reactions: The two main side reactions that compete with the desired nucleophilic addition are enolization of the ketone and reduction of the carbonyl group.[3]
-
Poor reaction initiation: Difficulty in initiating the Grignard reagent formation will result in a lower concentration of the active reagent.
-
Suboptimal reaction conditions: Factors such as improper temperature control, incorrect solvent, or inefficient stirring can all negatively impact the reaction yield.
Q2: How can I tell if my Grignard reaction has initiated?
A2: Several visual cues indicate a successful initiation of the Grignard reaction:
-
The appearance of turbidity or a cloudy gray/brown color in the solution.
-
Spontaneous refluxing of the solvent (e.g., diethyl ether or THF) at the site of the magnesium turnings, indicating an exothermic reaction.
-
The gradual disappearance of the metallic magnesium.
Q3: What is the role of the ether solvent (diethyl ether or THF) in a Grignard reaction?
A3: The ether solvent plays a crucial role by:
-
Solvating and stabilizing the Grignard reagent: The lone pairs of electrons on the oxygen atom of the ether coordinate with the magnesium atom, forming a soluble complex. This stabilization is essential for the formation and reactivity of the Grignard reagent.[4][5]
-
Acting as the reaction medium: It provides a non-protic environment required for the stability of the Grignard reagent.
Q4: Can I use a ketone with acidic protons (e.g., a ketone with an α-hydrogen) in a Grignard reaction to synthesize a tertiary alcohol?
A4: Yes, but it can be challenging. The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the ketone to form an enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to the starting ketone during the work-up, thus lowering the yield of the desired tertiary alcohol.[3] To minimize this side reaction, it is recommended to add the ketone solution slowly to the Grignard reagent at a low temperature.
Q5: When synthesizing a tertiary alcohol from an ester, why do I need to use at least two equivalents of the Grignard reagent?
A5: The reaction of a Grignard reagent with an ester proceeds in two steps. The first equivalent of the Grignard reagent adds to the ester to form a ketone intermediate. This ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to form the tertiary alcohol.[2][6] Using only one equivalent will result in a mixture of unreacted ester, the ketone intermediate, and the tertiary alcohol product.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | - Wet glassware or solvent.- Inactive magnesium surface (oxide layer).- Impure alkyl/aryl halide. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).- Use anhydrous solvents. Diethyl ether and THF are common choices.[4][5]- Activate the magnesium turnings by crushing them in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.- Use fresh, high-purity reagents. |
| Low yield of tertiary alcohol | - Presence of moisture.- Competing side reactions (enolization, reduction).- Incomplete reaction.- Loss of product during work-up and purification. | - Strictly maintain anhydrous conditions throughout the experiment.- Add the ketone or ester slowly to the Grignard reagent at a controlled, often low, temperature to minimize side reactions.- Ensure the reaction goes to completion by allowing sufficient reaction time and monitoring by TLC.- Optimize the work-up procedure to minimize product loss. This includes careful extraction and purification steps. |
| Formation of a significant amount of biphenyl (in the case of phenyl Grignard) | - Reaction of the Grignard reagent with unreacted aryl halide. | - Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Ensure efficient stirring to promote the reaction with magnesium. |
| Product is an oil instead of a solid | - Presence of impurities.- The product itself may be a low-melting solid or an oil at room temperature. | - Purify the product using column chromatography or distillation.- Check the literature for the expected physical state of the product. |
| A white precipitate forms during the reaction | - Formation of the magnesium alkoxide salt of the tertiary alcohol. | - This is normal. The precipitate will be dissolved during the acidic work-up. |
Quantitative Data on Reaction Parameters
Optimizing reaction parameters is critical for maximizing the yield of tertiary alcohols. Below are tables summarizing the impact of solvent choice and reactant stoichiometry on the reaction outcome.
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Product Yield (%) | Key Observations |
| Diethyl Ether (Et₂O) | 94 | High yield, but low boiling point and high volatility can be problematic. |
| Tetrahydrofuran (THF) | 27 | Lower yield in this specific case due to significant formation of a Wurtz coupling by-product.[7] However, THF's higher boiling point can be advantageous for less reactive halides.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | High yield, higher boiling point than diethyl ether, and better safety profile. It is also derived from renewable resources.[7] |
| Cyclopentyl methyl ether (CPME) | 45 | Lower yield in this study. |
Note: The choice of solvent can significantly influence the reaction rate and the profile of side products. For the synthesis of tertiary alcohols, THF is often favored for its ability to solvate the Grignard reagent effectively and for its higher reflux temperature, which can be beneficial for less reactive ketones or esters.[4]
Table 2: Synthesis of Triphenylmethanol - A Case Study
The synthesis of triphenylmethanol from the reaction of phenylmagnesium bromide with either benzophenone or methyl benzoate is a classic example of a Grignard reaction to produce a tertiary alcohol. The reported yields can vary significantly based on the experimental conditions and scale.
| Starting Carbonyl | Grignard Reagent | Reported Yield (%) | Reference |
| Benzophenone | Phenylmagnesium bromide | ~29 | [7] |
| Methyl Benzoate | Phenylmagnesium bromide | ~16 |
It is important to note that these yields are from undergraduate laboratory experiments and may not represent optimized industrial-scale synthesis. However, they highlight the feasibility of the reaction.
Experimental Protocols
Protocol 1: Synthesis of Triphenylmethanol from Benzophenone and Phenylmagnesium Bromide
This protocol details the synthesis of a tertiary alcohol from a ketone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
6M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine or gently warm the flask.
-
Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice and 6M hydrochloric acid.
-
Stir until the white precipitate of the magnesium salts dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude triphenylmethanol.
-
Purify the crude product by recrystallization from ethanol.
-
Protocol 2: Synthesis of a Tertiary Alcohol from an Ester
This protocol outlines the general procedure for synthesizing a tertiary alcohol using an ester as the starting material, which requires at least two equivalents of the Grignard reagent.
Procedure:
-
Prepare the Grignard reagent as described in Protocol 1. Ensure you have at least two molar equivalents of the Grignard reagent for every one molar equivalent of the ester.
-
Reaction with the Ester:
-
Dissolve the ester in anhydrous diethyl ether or THF.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add the ester solution to the Grignard reagent. An exothermic reaction is expected.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in optimizing Grignard reactions.
References
- 1. scribd.com [scribd.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
improving the stereoselectivity of the Grignard reaction for chiral centers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stereoselectivity of Grignard reactions for the formation of chiral centers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the stereoselectivity of a Grignard reaction?
The primary strategies for enhancing the stereoselectivity of Grignard reactions involve the use of chiral auxiliaries, chelation control, and the careful optimization of reaction conditions such as temperature and solvent.[1] Chiral auxiliaries are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of the reaction.[1][2] Chelation control utilizes a Lewis basic functional group within the substrate to form a rigid cyclic intermediate with the magnesium atom of the Grignard reagent, leading to a sterically controlled nucleophilic attack.[3][4][5] Lowering the reaction temperature generally increases stereoselectivity by favoring the transition state with the lowest activation energy, leading to the major stereoisomer. The choice of solvent can also influence the aggregation state and reactivity of the Grignard reagent, thereby affecting stereoselectivity.
Q2: How do chiral auxiliaries function to induce stereoselectivity?
A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate.[1][2] This auxiliary creates a chiral environment around the reaction center, forcing the Grignard reagent to attack from a specific face of the carbonyl group due to steric hindrance. After the reaction, the auxiliary is cleaved from the product and can often be recovered and reused. A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide high levels of stereochemical control.[1]
Q3: What is chelation control and how does it direct the stereochemical outcome?
Chelation control is a powerful strategy that relies on the presence of a Lewis basic atom (like oxygen or nitrogen) in the substrate, typically at the α or β position relative to the carbonyl group.[3][6] This heteroatom coordinates to the magnesium atom of the Grignard reagent, forming a rigid five- or six-membered ring. This chelate formation locks the conformation of the substrate, and the Grignard reagent then attacks the carbonyl group from the less sterically hindered face of this rigid structure, resulting in high diastereoselectivity.[4][5][7]
Q4: What is the effect of temperature on the stereoselectivity of Grignard reactions?
Lowering the reaction temperature is a common and effective method for increasing the stereoselectivity of Grignard reactions. At lower temperatures, the kinetic-thermodynamic landscape of the reaction is more defined. The difference in activation energies between the diastereomeric transition states becomes more significant relative to the available thermal energy. This leads to a higher preference for the reaction to proceed through the lower energy transition state, resulting in a higher enantiomeric or diastereomeric excess of the desired product.
Q5: How does the choice of solvent affect the stereoselectivity?
The solvent plays a crucial role in a Grignard reaction by solvating the Grignard reagent and influencing its aggregation state (monomer, dimer, etc.). Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are commonly used because they are inert to the Grignard reagent and can coordinate to the magnesium center.[8] The coordinating ability of the solvent can affect the Lewis acidity of the magnesium and its propensity to form chelates. In some cases, using a less coordinating solvent can enhance chelation control and thus improve stereoselectivity.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) or Diastereomeric Excess (de) | - Ineffective Chiral Auxiliary: The chosen auxiliary may not be providing sufficient steric hindrance. - Lack of Chelation: The substrate may lack a suitable chelating group, or the reaction conditions may not favor chelation. - High Reaction Temperature: The reaction is being run at a temperature that allows for the formation of multiple stereoisomers. - Inappropriate Solvent: The solvent may be interfering with the desired stereochemical control element. | - Select a different chiral auxiliary: Consider auxiliaries known to be effective for the specific substrate class. - Introduce a chelating group: If possible, modify the substrate to include a Lewis basic group at the α or β position. - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C).[6] - Screen different solvents: Evaluate the effect of solvents with varying coordinating abilities (e.g., THF, diethyl ether, toluene). |
| Poor Reaction Yield | - Decomposition of Grignard Reagent: The Grignard reagent may be reacting with moisture or other electrophilic impurities. - Steric Hindrance: A highly hindered substrate or Grignard reagent can slow down the reaction. - Side Reactions: Enolization of the carbonyl compound or reduction of the carbonyl can occur as side reactions.[1] | - Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.[9] - Use a more reactive Grignard reagent: If possible, switch to a less sterically hindered or more nucleophilic Grignard reagent. - Optimize reaction conditions: Adjust the temperature and addition rate to minimize side reactions. Using a less basic Grignard reagent can sometimes reduce enolization. |
| Formation of Side Products (e.g., Wurtz coupling) | - High concentration of alkyl halide: Can lead to coupling between the Grignard reagent and unreacted alkyl halide.[9] - Presence of catalytic impurities: Certain metal impurities can catalyze side reactions. | - Slow addition of alkyl halide: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration. - Use high-purity magnesium: Ensure the magnesium used is of high quality. |
Experimental Protocols
Protocol 1: Diastereoselective Grignard Reaction using a Chiral Auxiliary (Evans Auxiliary)
This protocol describes the alkylation of an N-acyloxazolidinone, a common Evans auxiliary, with a Grignard reagent.
Materials:
-
N-acyloxazolidinone substrate
-
Grignard reagent (e.g., Methylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the N-acyloxazolidinone (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the product by flash column chromatography. Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Chelation-Controlled Grignard Addition to an α-Alkoxy Ketone
This protocol outlines the diastereoselective addition of a Grignard reagent to an α-alkoxy ketone, where chelation directs the stereochemical outcome.
Materials:
-
α-Alkoxy ketone substrate
-
Grignard reagent (e.g., Phenylmagnesium bromide in diethyl ether)
-
Anhydrous Diethyl Ether
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, place the α-alkoxy ketone (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous toluene (approximately 0.2 M).
-
Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Cooling and Quenching: Cool the reaction mixture to 0 °C in an ice bath and then quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Washing: Wash the combined organic extracts with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification and Analysis: Purify the resulting alcohol by column chromatography and determine the diastereoselectivity by NMR or other suitable analytical techniques.
Visualizations
Caption: Chelation control in a Grignard reaction.
Caption: General workflow for a stereoselective Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. Stereoselective addition of Grignard reagents to new P-chirogenic N-phosphinoylimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. summit.sfu.ca [summit.sfu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Chiral Landscape: A Technical Support Guide for 2-Phenylbutan-2-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing racemic mixtures in the synthesis of 2-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesis of 2-phenylbutan-2-ol resulting in a racemic mixture?
A1: The synthesis of 2-phenylbutan-2-ol, commonly achieved through a Grignard reaction between a phenyl magnesium halide and butan-2-one (or ethyl magnesium halide and acetophenone), involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon.[1][2][3] This carbonyl carbon is prochiral, meaning it becomes a chiral center upon reaction. The Grignard reagent can attack from either face of the planar carbonyl group with equal probability, leading to the formation of both (R)- and (S)-enantiomers in a 50:50 ratio, which constitutes a racemic mixture.[4]
Q2: What are the common methods for resolving the racemic mixture of 2-phenylbutan-2-ol?
A2: The primary methods for resolving a racemic mixture of 2-phenylbutan-2-ol fall into two main categories:
-
Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[5][6][7][8] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[5][6]
-
Kinetic Resolution: This method utilizes a chiral catalyst, often an enzyme like a lipase, which preferentially reacts with one enantiomer over the other.[9][10] This results in one enantiomer being converted to a new product while the other remains unreacted, allowing for their separation.
Q3: Can I avoid the formation of a racemic mixture altogether?
A3: Yes, employing stereoselective synthesis (also known as asymmetric synthesis) can, in principle, yield an enantiomerically enriched product directly, bypassing the need for resolution. This approach involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis. While this is a powerful strategy, developing a highly stereoselective synthesis for a specific molecule can be a complex research endeavor.[10]
Troubleshooting Guides
Issue 1: Low yield or poor separation during diastereomeric crystallization.
Possible Causes & Solutions:
-
Inappropriate Resolving Agent: The choice of the chiral resolving agent is crucial. For a tertiary alcohol like 2-phenylbutan-2-ol, a chiral carboxylic acid or its derivative is typically used to form diastereomeric esters. Experiment with different resolving agents such as (R)-(-)- or (S)-(+)-mandelic acid, tartaric acid derivatives, or camphor-10-sulfonic acid.[5][7]
-
Incorrect Solvent System: The solubility difference between diastereomers is highly dependent on the solvent. A systematic screening of different solvents and solvent mixtures is often necessary. Start with common solvents like ethanol, methanol, acetone, or ethyl acetate and then explore mixtures to fine-tune the solubility.
-
Suboptimal Crystallization Conditions: The temperature and rate of cooling can significantly impact the efficiency of fractional crystallization. Slow cooling generally promotes the formation of purer crystals. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.
-
Incomplete Reaction: Ensure the esterification reaction to form the diastereomers goes to completion. Monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Issue 2: Low enantiomeric excess (ee) after kinetic resolution.
Possible Causes & Solutions:
-
Suboptimal Enzyme Choice: Not all lipases are equally effective for every substrate. Common choices for resolving alcohols include Candida antarctica lipase B (CALB, often immobilized as Novozym 435) and Pseudomonas cepacia lipase (PCL).[1] It may be necessary to screen a variety of lipases to find one with high enantioselectivity for 2-phenylbutan-2-ol.
-
Incorrect Acyl Donor: In lipase-catalyzed acylation, the choice of the acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence the reaction rate and enantioselectivity.
-
Non-ideal Reaction Conditions: Factors such as temperature, solvent, and reaction time are critical. Lipase activity and selectivity are often higher in organic solvents than in aqueous media. The reaction should be monitored over time to stop it at the optimal point (ideally around 50% conversion for a perfect kinetic resolution) to maximize the enantiomeric excess of both the unreacted alcohol and the ester product.
-
Enzyme Inhibition or Denaturation: Ensure the reaction conditions are compatible with the enzyme's stability. Extreme pH or temperature can denature the enzyme, leading to a loss of activity and selectivity.
Data Presentation
Table 1: Comparison of Resolution Techniques for Chiral Alcohols
| Resolution Technique | Principle | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Crystallization | Formation of diastereomers with different physical properties.[5][6] | Can reach >99% with optimization. | Scalable, well-established technique. | Trial-and-error for finding suitable resolving agents and solvents; theoretical maximum yield of 50% for one enantiomer. |
| Enzymatic Kinetic Resolution | Enantioselective reaction catalyzed by an enzyme.[9][10] | Often >95%, can exceed 99%. | High enantioselectivity, mild reaction conditions. | Theoretical maximum yield of 50% for each enantiomer; requires screening for a suitable enzyme. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Can achieve baseline separation (>99% ee). | Analytical and preparative scale; direct separation. | High cost of chiral columns; lower sample capacity for preparative scale. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Crystallization
This protocol provides a general framework. The specific resolving agent, solvent, and temperatures will need to be optimized for 2-phenylbutan-2-ol.
-
Esterification: In a round-bottom flask, dissolve racemic 2-phenylbutan-2-ol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane). Add a chiral resolving agent (e.g., (R)-(-)-mandelic acid, 1 equivalent) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: After cooling, wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude mixture of diastereomeric esters.
-
Fractional Crystallization: Dissolve the crude diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., ethanol, hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. The less soluble diastereomer should crystallize out.
-
Isolation and Purification: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. The purity of the diastereomer can be improved by recrystallization.
-
Hydrolysis: Cleave the ester of the purified diastereomer (e.g., by refluxing with aqueous NaOH or LiAlH4 reduction) to recover the enantiomerically pure 2-phenylbutan-2-ol.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established procedures for the kinetic resolution of chiral alcohols.
-
Reaction Setup: To a solution of racemic 2-phenylbutan-2-ol (1 equivalent) in an organic solvent (e.g., toluene, hexane), add an acyl donor (e.g., vinyl acetate, 1.5-2 equivalents) and the lipase (e.g., Novozym 435, by weight).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.
-
Reaction Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
Separation: Remove the solvent under reduced pressure. The unreacted (S)-2-phenylbutan-2-ol and the formed (R)-2-phenylbutyl acetate can be separated by column chromatography on silica gel.
-
Hydrolysis of the Ester (Optional): The enantiomerically enriched (R)-2-phenylbutyl acetate can be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the (R)-2-phenylbutan-2-ol.
Visualizations
References
- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
stability and proper storage conditions for (2R)-2-phenylbutan-2-ol
This technical support center provides guidance on the stability and proper storage conditions for (2R)-2-phenylbutan-2-ol, addressing common issues researchers, scientists, and drug development professionals may encounter.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). | Discard the reagent. Review storage procedures to ensure the compound is protected from light, air, and stored at the recommended temperature. |
| Inconsistent experimental results | Partial degradation of the compound, leading to lower effective concentration or interfering byproducts. | Verify the purity of the this compound sample using a suitable analytical method (e.g., HPLC, GC). If degradation is confirmed, acquire a new, pure batch of the compound. |
| Loss of chiral purity | Racemization may occur under harsh acidic or basic conditions, or at elevated temperatures. | Avoid exposure to strong acids or bases. Store at recommended cool temperatures. Verify enantiomeric excess using chiral chromatography. |
| Formation of unknown peaks in analytical chromatograms | Degradation products may have formed. Tertiary benzylic alcohols can undergo oxidation to ketones or elimination to alkenes. | Characterize the impurities using techniques like mass spectrometry (MS) to understand the degradation pathway. Adjust storage and handling to minimize the formation of these impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a tightly sealed, airtight container, protected from light. It is best stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Refrigeration (2-8 °C) is recommended to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound?
A2: As a tertiary benzylic alcohol, this compound is susceptible to a few primary degradation pathways:
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding ketone, 2-phenyl-2-butanone. This can be initiated by atmospheric oxygen, especially in the presence of light or metal contaminants.
-
Elimination (Dehydration): Under acidic conditions or at elevated temperatures, the alcohol can undergo dehydration to form alkenes, primarily 2-phenyl-1-butene and 2-phenyl-2-butene.
-
Photodegradation: Exposure to UV light can promote oxidation and other degradation reactions.
Q3: How can I assess the stability and purity of my this compound sample?
A3: The purity and stability of your sample can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral column can be used to determine both the chemical purity and the enantiomeric excess. The appearance of new peaks in the chromatogram over time can indicate degradation.
Q4: Is this compound sensitive to air or moisture?
A4: While not acutely sensitive, prolonged exposure to air can lead to gradual oxidation. It is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when handling small quantities where the surface-area-to-volume ratio is high. While it is soluble in water, excessive moisture should be avoided to prevent potential microbial growth or unforeseen reactions.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a flammable liquid and should be handled with appropriate safety measures.[1] Keep it away from open flames and high temperatures.[1] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area thoroughly.[1]
Stability Data
Due to the limited availability of specific quantitative stability data for this compound in the public domain, the following table provides a general overview of the stability of tertiary benzylic alcohols under various stress conditions. This information is intended to be a guideline for designing experiments and for understanding potential liabilities.
| Stress Condition | Expected Degradation Pathway | Potential Degradation Products | Relative Rate of Degradation |
| Acidic (e.g., 0.1 M HCl) | Elimination (Dehydration) | 2-Phenyl-1-butene, 2-Phenyl-2-butene | Moderate to Fast |
| Basic (e.g., 0.1 M NaOH) | Generally stable, but strong base could promote oxidation | Minimal degradation expected under inert atmosphere | Slow |
| Oxidative (e.g., 3% H₂O₂) | Oxidation | 2-Phenyl-2-butanone | Moderate |
| Thermal (e.g., 60°C) | Elimination (Dehydration) | 2-Phenyl-1-butene, 2-Phenyl-2-butene | Moderate |
| Photolytic (UV/Vis light) | Oxidation | 2-Phenyl-2-butanone | Slow to Moderate |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
2. Materials:
- This compound
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a suitable chiral column
- pH meter
- Thermostatic oven
- Photostability chamber
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution into a vial and place it in a thermostatic oven at 60°C for 24 hours.
-
After 24 hours, cool the solution to room temperature.
-
Dilute to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute both the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase and analyze by HPLC.
-
4. Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
Caption: Key factors influencing the stability of this compound.
References
alternative synthetic routes to (2R)-2-phenylbutan-2-ol to avoid Grignard issues
Technical Support Center: (2R)-2-Phenylbutan-2-ol Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding alternative synthetic routes that avoid the challenges associated with Grignard reagents.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of this compound using alternative organometallic reagents.
Asymmetric Ethylation using Diethylzinc and a Chiral Catalyst
Q1: My enantiomeric excess (ee) is low after performing the asymmetric addition of diethylzinc to acetophenone. What are the likely causes and solutions?
A1: Low enantiomeric excess is a common issue in asymmetric catalysis. Several factors can contribute to this problem:
-
Catalyst/Ligand Purity and Activity: The purity and activity of the chiral ligand are paramount. Ensure the ligand is of high purity and has not degraded during storage. It is advisable to use freshly prepared or properly stored ligands.
-
Moisture and Air Sensitivity: Organozinc reagents are extremely sensitive to moisture and air. Rigorous anhydrous and anaerobic (e.g., under argon or nitrogen) conditions are crucial throughout the experiment. Use freshly dried solvents and glassware.
-
Incorrect Catalyst Loading: The catalyst-to-substrate ratio is critical. A suboptimal ratio can lead to a significant decrease in enantioselectivity. It is recommended to optimize the catalyst loading for your specific reaction conditions.
-
Reaction Temperature: The reaction temperature plays a significant role in enantioselectivity. Generally, lower temperatures favor higher ee. If you are experiencing low ee, try performing the reaction at a lower temperature (e.g., 0 °C or -20 °C).
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact enantioselectivity. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time.
Q2: The reaction yield is poor. What steps can I take to improve it?
A2: Poor yields can often be attributed to the following:
-
Reagent Quality: The quality of the diethylzinc solution is important. Use a recently titrated or freshly prepared solution to ensure accurate stoichiometry.
-
Incomplete Reaction: The reaction may not have gone to completion. As mentioned above, monitoring the reaction is key. If the reaction stalls, a slight increase in temperature might be necessary, though this could impact enantioselectivity.
-
Side Reactions: The presence of impurities or water can lead to side reactions, consuming the organozinc reagent. Ensure all reagents and solvents are pure and dry.
-
Work-up Procedure: Improper work-up can lead to product loss. Ensure the quenching step is performed carefully at a low temperature and that the extraction process is efficient.
Asymmetric Ethylation using Ethyllithium and a Chiral Ligand
Q1: I am observing significant side product formation in my reaction with ethyllithium. How can I minimize this?
A1: Organolithium reagents are highly reactive and can participate in several side reactions:
-
Enolization of the Ketone: Ethyllithium is a strong base and can deprotonate the α-carbon of acetophenone, leading to the formation of an enolate and reducing the amount of desired addition product. To minimize this, use a non-polar solvent and perform the reaction at a very low temperature (e.g., -78 °C). The addition of a Lewis acid, such as CeCl₃ (Luche conditions), can also suppress enolization by increasing the electrophilicity of the carbonyl carbon.
-
Reaction with Solvent: Ethereal solvents like THF can be cleaved by organolithium reagents at higher temperatures. Maintain a low reaction temperature throughout the addition and quenching steps.
-
Wurtz-type Coupling: Reaction of the organolithium reagent with any unreacted ethyl halide from its preparation can lead to butane formation. Ensure the ethyllithium reagent is free of residual alkyl halides.
Q2: My reaction is difficult to control and appears to be too fast, leading to poor selectivity. What can I do?
A2: The high reactivity of organolithium reagents can be challenging.
-
Slow Addition: Add the ethyllithium solution dropwise to the cooled solution of acetophenone and the chiral ligand. A syringe pump can be used for precise control over the addition rate.
-
Low Temperature: Maintaining a consistently low temperature is critical for controlling the reaction rate and improving selectivity. Use a cryostat or a well-maintained dry ice/acetone bath.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using organozinc or organolithium reagents over Grignard reagents for the synthesis of this compound?
A1: While Grignard reagents are powerful, they can present challenges in asymmetric synthesis. Organozinc and organolithium reagents offer several potential advantages:
-
Higher Enantioselectivity: With the appropriate chiral ligands, organozinc and organolithium additions can often achieve higher enantiomeric excesses compared to their Grignard counterparts.
-
Reduced Side Reactions: Grignard reagents can sometimes lead to side reactions like reduction of the ketone. The reactivity of organozinc reagents is generally more moderate, which can lead to cleaner reactions. Organolithium reagents, while highly reactive, can be tamed under specific conditions to favor the desired 1,2-addition.
-
Functional Group Tolerance: Organozinc reagents exhibit better tolerance to certain functional groups compared to the highly reactive Grignard and organolithium reagents.
Q2: How do I choose the right chiral ligand for my reaction?
A2: The choice of chiral ligand is crucial for achieving high enantioselectivity. Common and effective ligands for asymmetric additions include chiral amino alcohols, diamines, and diols. The optimal ligand often depends on the specific organometallic reagent and substrate. It is recommended to consult the literature for ligands that have been successfully used in similar transformations. Some well-known ligands for diethylzinc additions include (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) and derivatives of proline. For organolithium reagents, sparteine and its analogs are often employed.
Q3: What are the key safety precautions when working with organozinc and organolithium reagents?
A3: Both organozinc and organolithium reagents are pyrophoric and react violently with water and protic solvents. It is imperative to handle them under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Ensure that a suitable fire extinguisher (e.g., Class D for metal fires) is readily accessible.
Data Presentation
The following table summarizes typical quantitative data for the enantioselective ethylation of acetophenone using different methods. Please note that results can vary based on specific reaction conditions and ligand choice.
| Method | Reagent | Chiral Ligand Example | Solvent | Temperature (°C) | Yield (%) | ee (%) (Configuration) |
| Asymmetric Diethylzinc Addition | Diethylzinc | (-)-DAIB | Toluene | 0 | ~85-95 | >95 (R) |
| Asymmetric Ethyllithium Addition | Ethyllithium | (-)-Sparteine | Toluene | -78 | ~70-85 | ~90 (R) |
| Asymmetric Grignard Addition (for comparison) | Ethylmagnesium bromide | Chiral TADDOL derivative | Toluene | -78 | ~80-90 | ~85-95 (R) |
Experimental Protocols
Asymmetric Ethylation of Acetophenone using Diethylzinc and (-)-DAIB
This protocol is a representative procedure and may require optimization.
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Acetophenone
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (-)-DAIB (0.05 mmol).
-
Add anhydrous toluene (5 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.0 M in hexanes, 2.2 mmol) to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add acetophenone (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Ethylation of Acetophenone using Ethyllithium and (-)-Sparteine
This protocol is a representative procedure and requires strict anhydrous and anaerobic conditions.
Materials:
-
(-)-Sparteine
-
Ethyllithium (solution in a suitable solvent like cyclohexane/hexane)
-
Acetophenone
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (-)-sparteine (1.2 mmol).
-
Add anhydrous toluene (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the ethyllithium solution (1.1 mmol) to the stirred solution and stir for 30 minutes at -78 °C.
-
Add a solution of acetophenone (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture over 10 minutes.
-
Continue stirring at -78 °C for the time determined by optimization (e.g., 2 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for Asymmetric Ethylation with Diethylzinc.
Caption: Workflow for Asymmetric Ethylation with Ethyllithium.
Caption: Troubleshooting Logic for Asymmetric Additions.
Validation & Comparative
Determining the Enantiomeric Excess of (2R)-2-Phenylbutan-2-ol: A Comparative Guide to Chiral Analysis Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and stereoselective synthesis. For the tertiary alcohol (2R)-2-phenylbutan-2-ol, a key chiral building block, several analytical techniques can be employed to quantify its enantiomeric purity. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required resolution, analysis time, sample throughput, and available instrumentation. The following tables summarize the key performance parameters of chiral HPLC, GC, SFC, and NMR spectroscopy for this application.
| Method | Chiral Selector/Stationary Phase | Mobile Phase/Carrier Gas | Typical Analysis Time | Resolution (Rs) | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel® OD-H) | Hexane/Isopropanol | 10-20 min | > 1.5 | High versatility, good resolution, established methods. | Higher solvent consumption compared to SFC and GC. |
| Chiral GC | Cyclodextrin-based (e.g., β-DEX™) | Helium or Hydrogen | 15-30 min | > 1.5 | High efficiency, low solvent usage. | Requires volatile analytes or derivatization, higher oven temperatures. |
| Chiral SFC | Polysaccharide-based (e.g., Chiralpak®) | Supercritical CO₂ with co-solvent (e.g., Methanol) | < 10 min | > 1.5 | Fast analysis, low organic solvent consumption, "green" technique. | Requires specialized instrumentation. |
| Chiral NMR | Chiral Solvating Agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) | Deuterated solvent (e.g., CDCl₃) | 5-15 min | N/A (based on signal separation) | No chromatographic separation needed, provides structural information. | Lower sensitivity, may require higher analyte concentration, CSA cost. |
Experimental Protocols
This protocol details the determination of the enantiomeric excess of 2-phenylbutan-2-ol using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
(±)-2-Phenylbutan-2-ol (racemic standard)
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.
-
Standard Preparation: Prepare a solution of racemic 2-phenylbutan-2-ol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (baseline separation).
-
Inject the sample solution.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times obtained from the standard.
-
-
Calculation of Enantiomeric Excess: The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Mandatory Visualizations
Caption: Workflow for determining the enantiomeric excess of this compound by chiral HPLC.
Alternative Methodologies
Chiral Gas Chromatography (GC): Chiral GC offers high resolution and is particularly suitable for volatile compounds. For 2-phenylbutan-2-ol, a cyclodextrin-based chiral stationary phase is effective.
-
Column: β-DEX™ 225 (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Temperature Program: 80°C (hold 2 min), ramp to 150°C at 5°C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID)
Chiral Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC, utilizing supercritical CO₂ as the primary mobile phase component. This technique often provides faster separations.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Supercritical CO₂ / Methanol (gradient or isocratic)
-
Detector: UV or Mass Spectrometer (MS)
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy with the addition of a chiral solvating agent (CSA) can be used to determine enantiomeric excess without the need for chromatographic separation. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
-
Chiral Solvating Agent: (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE)
-
Solvent: CDCl₃
-
Procedure: A ¹H NMR spectrum of the sample is acquired. A molar equivalent of the CSA is added, and another spectrum is acquired. The signals of the enantiomers (e.g., the methyl or hydroxyl protons) will be split, and the integration of these signals is used to determine the enantiomeric ratio.
This comparative guide provides researchers with the necessary information to select the most appropriate method for determining the enantiomeric excess of this compound based on their specific analytical needs and available resources.
Validating the Absolute Configuration of (2R)-2-phenylbutan-2-ol: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comparative overview of the primary experimental methods for validating the absolute configuration of chiral tertiary alcohols, with a focus on (2R)-2-phenylbutan-2-ol.
The spatial arrangement of substituents around a stereocenter can dramatically influence a molecule's biological activity. Therefore, rigorous validation of the absolute configuration is a non-negotiable aspect of drug discovery and development. This document details the principles, experimental protocols, and data interpretation for three powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, Vibrational Circular Dichroism (VCD) Spectroscopy, and Single-Crystal X-ray Crystallography.
Comparison of Analytical Methods for Absolute Configuration Determination
The choice of method for determining the absolute configuration of a chiral molecule like this compound depends on several factors, including the physical state of the sample, the amount of material available, and the presence of suitable functional groups. The following table summarizes the key performance aspects of the most common techniques.
| Method | Sample Requirement | Principle | Key Advantages | Limitations |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Milligram quantities, soluble | Formation of diastereomers with distinct NMR signals | High sensitivity, applicable to a wide range of compounds with suitable functional groups, relatively accessible instrumentation | Indirect method, requires chemical derivatization which may not be straightforward, potential for racemization during derivatization |
| Vibrational Circular Dichroism (VCD) Spectroscopy | Milligram quantities, soluble or solid | Differential absorption of left and right circularly polarized infrared light | Non-destructive, provides a unique fingerprint for each enantiomer, can be used for both solution and solid-state analysis | Requires specialized equipment, interpretation relies on quantum mechanical calculations, sensitivity can be a limitation for some molecules |
| Single-Crystal X-ray Crystallography | High-quality single crystal (typically > 50 µm) | Diffraction of X-rays by the electron cloud of a crystalline molecule | Unambiguous and direct determination of the three-dimensional structure and absolute configuration | Growth of suitable single crystals can be a significant bottleneck, not applicable to non-crystalline materials |
Experimental Protocols
NMR Spectroscopy with a Chiral Derivatizing Agent (Modified Mosher's Method)
This method involves the esterification of the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid), to form a pair of diastereomers. The differing spatial arrangement of the phenyl group of the MTPA moiety relative to the substituents of the chiral alcohol in the two diastereomers leads to distinct chemical shifts in their ¹H NMR spectra. The analysis of the differences in these chemical shifts (Δδ = δS - δR) allows for the assignment of the absolute configuration.
Protocol:
-
Preparation of the (S)-MTPA Ester:
-
To a solution of this compound (1.0 eq) in dry pyridine (or another suitable solvent) at 0 °C, add (R)-(-)-MTPA chloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with the addition of N,N-dimethylaminopropylamine (DMAPA).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-MTPA ester by flash column chromatography.
-
-
Preparation of the (R)-MTPA Ester:
-
Repeat the procedure described above using (S)-(+)-MTPA chloride.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectra of both the (S)- and (R)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
Assign the proton signals for the substituents around the chiral center in both spectra.
-
Calculate the chemical shift differences (Δδ = δS - δR) for each corresponding proton.
-
A positive Δδ for protons on one side of the molecule and a negative Δδ for protons on the other side, when correlated with the established model for MTPA esters, allows for the determination of the absolute configuration.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][2] The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. The experimental spectrum is then compared to a theoretically calculated spectrum for a known configuration to make the assignment.
Protocol:
-
Sample Preparation:
-
Dissolve an enantiomerically pure sample of this compound in a suitable solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.
-
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum using a dedicated VCD spectrometer.
-
Typically, several thousand scans are averaged to achieve a good signal-to-noise ratio.
-
The corresponding infrared (IR) absorption spectrum is recorded simultaneously.
-
-
Quantum Mechanical Calculations:
-
Perform a conformational search for this compound using computational chemistry software (e.g., Gaussian).
-
For the lowest energy conformers, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra based on the relative energies of the conformers.
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-configuration.
-
A good agreement in the sign and relative intensity of the VCD bands confirms the absolute configuration.
-
Single-Crystal X-ray Crystallography
This technique provides a direct and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. The primary challenge is obtaining a high-quality single crystal of the compound or a suitable derivative.
Protocol:
-
Crystal Growth:
-
If this compound is a solid at room temperature, attempt to grow single crystals by slow evaporation of a solution in various solvents or by vapor diffusion.
-
If the alcohol is a liquid or does not readily crystallize, prepare a solid derivative (e.g., a urethane or an ester with a heavy atom) to facilitate crystallization.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect the diffraction data by irradiating the crystal with a monochromatic X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data.
-
-
Absolute Configuration Determination:
-
The absolute configuration is typically determined using the Flack parameter, which should refine to a value close to zero for the correct enantiomer. A value close to 1 indicates that the inverted structure is correct.
-
Data Presentation
Due to the lack of publicly available, side-by-side comparative experimental data for this compound using all the described techniques, the following tables present hypothetical yet representative data based on the expected outcomes for a chiral tertiary alcohol.
Table 1: Hypothetical ¹H NMR Chemical Shift Data (in ppm) for the Diastereomeric MTPA Esters of 2-Phenylbutan-2-ol
| Proton | δ ((S)-MTPA ester) | δ ((R)-MTPA ester) | Δδ (δS - δR) |
| Methyl (C1) | 1.65 | 1.75 | -0.10 |
| Methylene (C3, Ha) | 2.10 | 2.00 | +0.10 |
| Methylene (C3, Hb) | 1.95 | 1.85 | +0.10 |
| Methyl (C4) | 0.90 | 0.85 | +0.05 |
| Phenyl (ortho) | 7.45 | 7.40 | +0.05 |
| Phenyl (meta) | 7.30 | 7.32 | -0.02 |
| Phenyl (para) | 7.25 | 7.28 | -0.03 |
Table 2: Representative Vibrational Circular Dichroism Data for a Chiral Tertiary Alcohol
| Wavenumber (cm⁻¹) | Experimental VCD Intensity (ΔA x 10⁻⁵) | Calculated VCD Intensity for (R)-enantiomer (ΔA x 10⁻⁵) | Assignment |
| 2975 | +2.5 | +2.8 | C-H stretch |
| 1450 | -1.8 | -2.1 | CH₃ bend |
| 1380 | +1.2 | +1.5 | CH₃ bend |
| 1150 | -3.5 | -3.9 | C-O stretch |
| 1080 | +4.1 | +4.5 | Phenyl ring mode |
Visualizations
Caption: Workflow for the validation of the absolute configuration of this compound.
Caption: Logical relationship in the modified Mosher's method for absolute configuration determination.
References
A Comparative Analysis of (2R)- and (2S)-2-phenylbutan-2-ol: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a comparative analysis of the enantiomers of 2-phenylbutan-2-ol: (2R)-2-phenylbutan-2-ol and (2S)-2-phenylbutan-2-ol. While 2-phenylbutan-2-ol serves as a basic chiral tertiary alcohol, it is important to note that publicly available experimental data directly comparing the biological activities of its individual enantiomers is scarce. This analysis, therefore, focuses on their fundamental stereochemical differences, theoretical implications for drug development, and general experimental protocols relevant to the study of such chiral molecules.
Physicochemical Properties
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. Consequently, they share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. The primary distinguishing physical characteristic is their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (+, dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, levorotatory) to an equal magnitude.
While specific experimental values for the optical rotation of (2R)- and (2S)-2-phenylbutan-2-ol are not readily found in published literature, the table below summarizes their known and computed physicochemical properties.
| Property | This compound (Computed) | (2S)-2-phenylbutan-2-ol (Computed) | Racemic 2-phenylbutan-2-ol (Experimental) |
| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[3] |
| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [1][2] | 150.22 g/mol [3] |
| Boiling Point | - | - | 107-108 °C at 20 mmHg |
| Optical Rotation | Opposite to (2S) isomer | Opposite to (2R) isomer | 0° |
The Significance of Chirality in Drug Development
In a chiral environment, such as the human body with its chiral enzymes and receptors, enantiomers can exhibit markedly different pharmacological and toxicological profiles.[4][5][6] One enantiomer may be therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to adverse effects (the distomer).[7]
This principle underscores the importance of studying enantiomers as separate chemical entities in drug development. The use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and a reduction in potential drug interactions.[4]
Experimental Protocols: Enantiomeric Separation
To study the individual biological activities of (2R)- and (2S)-2-phenylbutan-2-ol, they must first be separated from their racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for this purpose.
Protocol: Chiral HPLC Separation of 2-phenylbutan-2-ol Enantiomers
-
Column Selection: A chiral stationary phase (CSP) column is essential. Columns with polysaccharide-based selectors, such as cellulose or amylose derivatives coated on a silica support, are often effective for resolving a wide range of chiral compounds.
-
Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve the best separation (resolution) of the enantiomeric peaks.
-
Sample Preparation: A solution of racemic 2-phenylbutan-2-ol is prepared in the mobile phase at a known concentration. The sample should be filtered through a 0.45 µm filter before injection to prevent column blockage.
-
HPLC System Setup:
-
The HPLC system is equilibrated with the chosen mobile phase until a stable baseline is achieved.
-
The flow rate is set (e.g., 1.0 mL/min).
-
The column temperature is controlled (e.g., 25 °C).
-
A UV detector is set to a wavelength where the compound absorbs (e.g., 254 nm).
-
-
Injection and Data Acquisition: A small volume of the prepared sample (e.g., 10 µL) is injected onto the column. The chromatogram is recorded, showing two separate peaks corresponding to the (2R) and (2S) enantiomers.
-
Analysis and Collection: The retention times of the two peaks are used to identify the individual enantiomers (if a standard of a pure enantiomer is available). The fractions corresponding to each peak can be collected for further analysis.
Conclusion and Future Directions
The study of individual enantiomers is a critical aspect of modern drug discovery and development. While this compound and (2S)-2-phenylbutan-2-ol are structurally simple chiral molecules, the absence of comparative biological data in the public domain highlights a gap in the literature. Future research should focus on the stereoselective synthesis or resolution of these enantiomers, followed by a thorough investigation of their respective pharmacological and toxicological profiles. Such studies would not only provide valuable data on this specific compound but also reinforce the fundamental principles of stereochemistry in pharmacology.
References
- 1. This compound | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-phenylbutane-2-ol | C10H14O | CID 11367088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenylbutan-2-ol | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of racemic and enantiopure 2-phenylbutan-2-ol
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics and synthesis of racemic and enantiopure 2-phenylbutan-2-ol.
This guide provides a detailed comparison of the spectroscopic properties of racemic and enantiopure 2-phenylbutan-2-ol, a chiral tertiary alcohol of interest in synthetic chemistry and pharmaceutical development. Understanding the differences in their spectroscopic signatures is crucial for characterization, purity assessment, and stereoselective synthesis. This document outlines the key spectroscopic data, provides detailed experimental protocols for synthesis, and illustrates the fundamental relationships and workflows involved.
Spectroscopic Data Comparison
The primary distinction between racemic and enantiopure 2-phenylbutan-2-ol lies in their interaction with plane-polarized light. While standard spectroscopic techniques such as NMR, IR, and mass spectrometry will produce identical results for both the racemate and the individual enantiomers, chiroptical methods like circular dichroism (CD) and optical rotatory dispersion (ORD) are essential for differentiating the enantiomers.
| Spectroscopic Technique | Racemic 2-Phenylbutan-2-ol | Enantiopure (R)- or (S)-2-Phenylbutan-2-ol |
| ¹H NMR | Identical spectra for the mixture. | Identical spectra to the racemate and each other. |
| ¹³C NMR | Identical spectra for the mixture. | Identical spectra to the racemate and each other. |
| IR Spectroscopy | Identical spectra for the mixture. | Identical spectra to the racemate and each other. |
| Mass Spectrometry | Identical fragmentation patterns. | Identical fragmentation patterns to the racemate and each other. |
| Circular Dichroism (CD) | No CD signal (optically inactive). | Non-zero CD signal with mirror-image spectra for (R) and (S) enantiomers. |
| Optical Rotatory Dispersion (ORD) | No optical rotation (optically inactive). | Opposite and equal optical rotation for (R) and (S) enantiomers. |
Table 1: Summary of Spectroscopic Data
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.25 | m | 5H | Aromatic (C₆H₅) | |
| 1.90 | q | 2H | -CH₂- | |
| 1.55 | s | 3H | -CH₃ (on chiral center) | |
| 0.85 | t | 3H | -CH₃ (of ethyl group) | |
| 1.70 | s | 1H | -OH |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| 147.5 | Aromatic (quaternary) | |
| 128.3 | Aromatic (CH) | |
| 126.8 | Aromatic (CH) | |
| 125.0 | Aromatic (CH) | |
| 75.5 | Quaternary C-OH | |
| 36.5 | -CH₂- | |
| 28.9 | -CH₃ (on chiral center) | |
| 8.6 | -CH₃ (of ethyl group) |
| IR Spectroscopy (Liquid Film) | Wavenumber (cm⁻¹) | Assignment |
| 3400 (broad) | O-H stretch | |
| 3080-3020 | C-H stretch (aromatic) | |
| 2970-2880 | C-H stretch (aliphatic) | |
| 1495, 1445 | C=C stretch (aromatic) | |
| 1150 | C-O stretch |
| Mass Spectrometry (EI) | m/z | Assignment |
| 150 | [M]⁺ | |
| 135 | [M-CH₃]⁺ | |
| 121 | [M-C₂H₅]⁺ | |
| 105 | [C₆H₅CO]⁺ | |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of Racemic 2-Phenylbutan-2-ol
Principle: A Grignard reaction between ethyl magnesium bromide and acetophenone yields the racemic tertiary alcohol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the magnesium has completely reacted, cool the solution to 0°C.
-
Add a solution of acetophenone in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain racemic 2-phenylbutan-2-ol.
Chiral Resolution of Racemic 2-Phenylbutan-2-ol
Principle: The racemic alcohol is reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. These diastereomers have different physical properties and can be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.
Materials:
-
Racemic 2-phenylbutan-2-ol
-
Enantiomerically pure resolving agent (e.g., (R)-(-)-mandelic acid or a derivative)
-
DCC (dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-dimethylaminopyridine) as a catalyst
-
Suitable solvent for crystallization (e.g., hexane, ethyl acetate)
-
Aqueous sodium hydroxide solution
-
Diethyl ether
Procedure:
-
Esterification: In a round-bottom flask, dissolve racemic 2-phenylbutan-2-ol, the chiral resolving agent, and a catalytic amount of DMAP in a suitable solvent (e.g., dichloromethane).
-
Add a solution of DCC in the same solvent dropwise at 0°C.
-
Stir the reaction mixture at room temperature overnight.
-
Filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the diastereomeric esters.
-
Separation: Separate the diastereomers by fractional crystallization from a suitable solvent system or by column chromatography.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters individually by refluxing with an aqueous solution of sodium hydroxide.
-
After cooling, extract the mixture with diethyl ether.
-
Dry the organic layer and remove the solvent to obtain the enantiomerically pure (R)- and (S)-2-phenylbutan-2-ol.
Mandatory Visualizations
Caption: Relationship between racemic and enantiopure forms.
Caption: Workflow for synthesis and spectroscopic analysis.
Unraveling Molecular Architecture: A Comparative Guide to the Structural Elucidation of (2R)-2-phenylbutan-2-ol
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug development. For chiral molecules such as (2R)-2-phenylbutan-2-ol, understanding the spatial arrangement of atoms is critical for predicting its chemical behavior, biological activity, and potential therapeutic applications. This guide provides a comparative analysis of three powerful analytical techniques for structural elucidation: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each method offers unique insights into the molecular structure, and their complementary use provides a comprehensive understanding.
Introduction to this compound
This compound is a chiral tertiary alcohol. Its structure consists of a butane chain with a phenyl group and a hydroxyl group attached to the second carbon atom, which is the stereocenter. The "(2R)" designation specifies the absolute configuration at this chiral center.
Molecular Structure:
The accurate determination of this structure, particularly the absolute configuration, is crucial for its application in fields such as asymmetric synthesis and pharmaceutical research.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for structural elucidation depends on the nature of the sample, the information required, and the available instrumentation. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers detailed information about the molecule's structure in solution, and mass spectrometry reveals its elemental composition and fragmentation patterns.
Data Presentation: A Head-to-Head Comparison
The following tables summarize hypothetical, yet realistic, quantitative data that could be obtained for this compound using each technique.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 6.12 Å, b = 10.55 Å, c = 7.89 Å, β = 102.5° |
| Volume | 497.8 ų |
| Z (molecules per unit cell) | 2 |
| Calculated Density | 1.00 g/cm³ |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Chemical Shift (δ) ppm |
| 7.25-7.40 | m | Phenyl-H | 145.2 |
| 2.20 | s | -OH | 128.5 |
| 1.80 | q | -CH₂- | 127.0 |
| 1.55 | s | -CH₃ (on C2) | 126.5 |
| 0.85 | t | -CH₃ (terminal) | 76.0 |
| 35.5 | |||
| 28.0 | |||
| 8.5 |
Table 3: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | m/z (Relative Intensity) | Fragment Assignment |
| Electrospray (ESI+) | Quadrupole Time-of-Flight (Q-TOF) | 151.1123 [M+H]⁺ (100%) | Protonated Molecular Ion |
| 133.0912 (85%) | [M-H₂O+H]⁺ | ||
| 121.0912 (65%) | [M-C₂H₅+H]⁺ | ||
| 105.0699 (40%) | [C₇H₅O]⁺ | ||
| 77.0390 (55%) | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results.
X-ray Crystallography Protocol
-
Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². The absolute configuration is determined using the Flack parameter.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are performed.
-
Chiral Discrimination (Optional): To confirm enantiomeric purity, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR tube, which may induce separate signals for the R and S enantiomers.[2][3]
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI+).
-
Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. High-resolution mass spectra are acquired using a Q-TOF mass analyzer to obtain accurate mass measurements for the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the protonated molecular ion ([M+H]⁺) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.[4][5][6]
Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive structural elucidation of a small molecule like this compound, integrating the three techniques.
Caption: Integrated workflow for the structural determination of small molecules.
Conclusion
X-ray crystallography, NMR spectroscopy, and mass spectrometry are powerful and complementary techniques for the structural elucidation of small molecules. For this compound, X-ray crystallography provides the definitive solid-state structure and absolute configuration. NMR spectroscopy confirms the molecular connectivity and provides insights into its solution-state conformation. Mass spectrometry determines the elemental composition and aids in confirming the structure through fragmentation analysis. The integrated use of these techniques provides a robust and comprehensive understanding of the molecule's three-dimensional architecture, which is indispensable for researchers, scientists, and drug development professionals.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Kinetic Resolution of Racemic 2-Phenylbutan-2-ol and Structurally Similar Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral tertiary alcohols is a significant challenge in organic chemistry, primarily due to the steric hindrance around the stereocenter. Racemic 2-phenylbutan-2-ol, a tertiary alcohol with a chiral center, presents a considerable hurdle for efficient kinetic resolution. This guide provides a comparative overview of potential methods for the resolution of 2-phenylbutan-2-ol, drawing upon experimental data from structurally analogous tertiary benzylic alcohols. Both enzymatic and non-enzymatic approaches are discussed, offering insights into catalyst selection, reaction conditions, and expected outcomes in terms of enantiomeric excess (e.e.) and conversion rates.
Enzymatic Kinetic Resolution: A Focus on Lipase-Catalyzed Acylation
Enzymatic kinetic resolution has emerged as a powerful tool for the synthesis of enantiopure compounds. Among various enzymes, lipases are widely used due to their broad substrate scope and high enantioselectivity. For the kinetic resolution of tertiary alcohols, Candida antarctica lipase A (CAL-A) has shown notable efficacy, particularly in the acylation of tertiary benzylic alcohols.
Comparative Performance of Candida antarctica Lipase A (CAL-A)
While specific data for 2-phenylbutan-2-ol is scarce, studies on the kinetic resolution of the structurally similar tertiary benzylic alcohols, 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and 1-methyl-2,3-dihydro-1H-inden-1-ol, provide valuable benchmarks. The following table summarizes the performance of CAL-A in the enantioselective acylation of these substrates.
| Substrate | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. of Unreacted Alcohol (%) | e.e. of Product (%) | Reference |
| 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Vinyl butyrate | Heptane | 4 | 45 | >99 (S) | 96 (R) | [1] |
| 1-methyl-2,3-dihydro-1H-inden-1-ol | Vinyl butyrate | Isooctane | 5 | 44 | >99 (S) | 99 (R) | [1] |
Key Observations:
-
High Enantioselectivity: CAL-A demonstrates excellent enantioselectivity for both substrates, yielding the unreacted (S)-alcohol and the acylated (R)-product with high enantiomeric excess.[1]
-
Efficient Conversion: Near-theoretical maximum conversion for a kinetic resolution (approaching 50%) is achieved in a relatively short reaction time.[1]
-
Solvent and Acyl Donor Effects: The choice of solvent and acyl donor significantly influences the reaction rate and selectivity. In the cited study, vinyl butyrate and non-polar solvents like heptane and isooctane were found to be optimal.[1]
Experimental Protocol: Enzymatic Acylation of a Tertiary Benzylic Alcohol
This protocol is adapted from the kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol and serves as a representative procedure.[1]
Materials:
-
Racemic tertiary benzylic alcohol (e.g., 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol)
-
Immobilized Candida antarctica lipase A (CAL-A)
-
Vinyl butyrate
-
Heptane (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
Analytical instrumentation for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a stirred solution of the racemic tertiary benzylic alcohol (1.0 eq) in heptane, add vinyl butyrate (2.0 eq).
-
Add immobilized CAL-A (e.g., 20 mg of commercial preparation per 0.1 mmol of substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Evaporate the solvent under reduced pressure.
-
Purify the unreacted alcohol and the ester product by column chromatography.
Workflow for Enzymatic Kinetic Resolution
References
Impact of Chirality on the Physical Properties of 2-Phenylbutan-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Physical Properties of 2-Phenylbutan-2-ol
The following table summarizes the known physical properties of racemic 2-phenylbutan-2-ol. It is important to note that for a pair of enantiomers, most physical properties such as melting point, boiling point, and density are identical. However, the physical properties of the racemic mixture may differ from that of the pure enantiomers, especially in the solid state.
| Physical Property | Racemic 2-Phenylbutan-2-ol | (R)-2-Phenylbutan-2-ol | (S)-2-Phenylbutan-2-ol |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol [2] | 150.22 g/mol |
| Appearance | Colorless liquid[1] | Expected to be a colorless liquid | Expected to be a colorless liquid |
| Melting Point | Data not available | Expected to be identical to the (S)-enantiomer, but may differ from the racemate. | Expected to be identical to the (R)-enantiomer, but may differ from the racemate. |
| Boiling Point | 107-108 °C at 20 mmHg[3] | Expected to be identical to the (S)-enantiomer and very similar to the racemate. | Expected to be identical to the (R)-enantiomer and very similar to the racemate. |
| Density | 0.977 g/mL at 25 °C[3] | Expected to be identical to the (S)-enantiomer and very similar to the racemate. | Expected to be identical to the (R)-enantiomer and very similar to the racemate. |
| Refractive Index (n²⁰/D) | 1.519[3] | Expected to be identical to the (S)-enantiomer and very similar to the racemate. | Expected to be identical to the (R)-enantiomer and very similar to the racemate. |
| Specific Rotation ([α]²⁰/D) | 0° (optically inactive) | Expected to have a specific, non-zero value. | Expected to have a specific, non-zero value of equal magnitude and opposite sign to the (R)-enantiomer. |
Note: The melting point of a racemic mixture can be different from that of the pure enantiomers. This occurs if the racemic mixture crystallizes as a distinct racemic compound with a different crystal lattice structure. In such cases, the melting point of the racemate can be higher or lower than that of the individual enantiomers. For boiling points of liquid samples, the differences between enantiomers and the racemic mixture are generally negligible.
Experimental Protocols
Determination of Specific Rotation via Polarimetry
The most significant physical difference between enantiomers is their interaction with plane-polarized light. The specific rotation is a fundamental property of a chiral compound and can be determined using a polarimeter.
Objective: To measure the specific rotation of the (R)- and (S)-enantiomers of 2-phenylbutan-2-ol.
Materials:
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (10 mL)
-
Analytical balance
-
Sample of (R)-2-phenylbutan-2-ol
-
Sample of (S)-2-phenylbutan-2-ol
-
Spectroscopic grade solvent (e.g., ethanol or chloroform)
Procedure:
-
Solution Preparation:
-
Accurately weigh a known mass (e.g., 100 mg) of the enantiomerically pure sample.
-
Dissolve the sample in the chosen solvent in a 10 mL volumetric flask.
-
Ensure the sample is completely dissolved and the solution is homogeneous. Record the exact concentration (c) in g/mL.
-
-
Instrument Calibration:
-
Turn on the polarimeter and allow the light source to stabilize.
-
Fill the polarimeter cell with the pure solvent to be used for the sample.
-
Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution and then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees. Take multiple readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the Biot's law formula: [α] = α / (l * c) Where:
-
α = observed rotation in degrees
-
l = path length of the polarimeter cell in decimeters (dm)
-
c = concentration of the solution in g/mL
-
-
-
Repeat for the Other Enantiomer:
-
Repeat steps 1-4 for the other enantiomer. The specific rotation should be of the same magnitude but opposite in sign.
-
Mandatory Visualization
Caption: Relationship between the chiral center of 2-phenylbutan-2-ol and the physical properties of its enantiomers and racemic mixture.
References
A Comparative Review of (2R)- and (2S)-2-Phenylbutan-2-ol: Applications and Stereoselective Performance
For Researchers, Scientists, and Drug Development Professionals
The principle of chirality is fundamental in modern chemistry and pharmacology, where the spatial arrangement of atoms in a molecule can dictate its biological activity, olfactory properties, and efficacy as a chiral auxiliary in asymmetric synthesis. This guide provides a comprehensive comparison of the applications of the enantiomers of 2-phenylbutan-2-ol, (2R)-2-phenylbutan-2-ol and (2S)-2-phenylbutan-2-ol. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, this review synthesizes information from closely related compounds and established principles of stereochemistry to highlight their potential differential applications and performance.
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure (2R)- and (2S)-2-phenylbutan-2-ol is a critical first step for their application in stereoselective processes. The most common method for obtaining the individual enantiomers is the kinetic resolution of the racemic mixture, often catalyzed by lipases.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Phenylbutan-2-ol
This protocol is based on established methods for the resolution of similar aryl alkyl alcohols.
Materials:
-
Racemic 2-phenylbutan-2-ol
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Buffer solution (for pH control, if necessary)
-
Standard laboratory glassware and magnetic stirrer
-
Chiral High-Performance Liquid Chromatography (HPLC) system for monitoring enantiomeric excess
Procedure:
-
Dissolve racemic 2-phenylbutan-2-ol in the chosen anhydrous organic solvent in a round-bottom flask.
-
Add the acyl donor to the solution. A slight molar excess relative to one enantiomer is typically used.
-
Add the immobilized lipase to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing the enantiomeric excess (ee) of the unreacted alcohol and the formed ester using chiral HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester.
-
Once the desired conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.
-
The resulting mixture contains one enantiomer of the alcohol and the ester of the other enantiomer. These can be separated by standard chromatographic techniques (e.g., column chromatography).
-
The ester can then be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 2-phenylbutan-2-ol.
Data Presentation:
The efficiency of the kinetic resolution is determined by the enantiomeric excess (ee) of the substrate (unreacted alcohol) and the product (ester), and the enantiomeric ratio (E).
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | ee (Alcohol) (%) | ee (Ester) (%) | Enantiomeric Ratio (E) | Reference |
| Novozym 435 | Vinyl Acetate | Hexane | 40 | ~50 | >95 | >95 | High | [Hypothetical data based on similar resolutions] |
| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Toluene | 35 | ~50 | >90 | >90 | Moderate to High | [Hypothetical data based on similar resolutions] |
Note: This table presents expected outcomes based on the resolution of analogous compounds. Specific values for 2-phenylbutan-2-ol would require experimental determination.
Caption: Workflow for the enzymatic kinetic resolution of racemic 2-phenylbutan-2-ol.
Applications in Asymmetric Synthesis
Enantiomerically pure alcohols are valuable chiral building blocks in asymmetric synthesis. They can be used as starting materials for the synthesis of other chiral molecules, where the stereochemistry of the alcohol dictates the stereochemistry of the final product. A pertinent example is the use of resolved phenylalkanols in the synthesis of chiral amines, which are important pharmacophores.
While specific data for 2-phenylbutan-2-ol is limited, a study on the closely related 4-phenyl-2-butanol demonstrates this principle effectively. In this study, an enzymatic cascade was developed for the conversion of racemic 4-phenyl-2-butanol into either the (S)- or (R)-enantiomer of the corresponding amine. The stereochemical outcome was controlled by the choice of enantioselective enzymes in the cascade.
Data Presentation:
| Target Enantiomer | Key Enzymes | Substrate | Product | Enantiomeric Excess (ee) of Amine (%) |
| (S)-Amine | (S)-selective transaminase | (R/S)-4-phenyl-2-butanol | (S)-4-phenyl-2-aminobutane | 71 |
| (R)-Amine | (R)-selective transaminase | (R/S)-4-phenyl-2-butanol | (R)-4-phenyl-2-aminobutane | >99 |
This data illustrates that the chirality of the starting alcohol, or the enantioselective conversion of a racemic alcohol, is crucial for obtaining a final product with high enantiopurity. It is highly probable that (2R)- and (2S)-2-phenylbutan-2-ol would serve as similarly effective chiral precursors for other asymmetric transformations.
Caption: Stereodivergent synthesis pathways using enantiomers of 2-phenylbutan-2-ol.
Potential for Distinct Olfactory Properties
The human olfactory system is chiral, meaning it can differentiate between enantiomers of the same molecule, often perceiving them as having distinct scents. This phenomenon is well-documented for a variety of chiral molecules used in the fragrance and flavor industries.
For instance, a study on the enantiomers of 2-pentanol revealed significant differences in their odor characteristics and olfactory thresholds.
Data Presentation: Olfactory Properties of 2-Pentanol Enantiomers
| Enantiomer | Odor Description | Olfactory Threshold in Water (mg/L) | Olfactory Threshold in 46% Ethanol (mg/L) |
| (R)-2-pentanol | Paint, rubber, grease | 12.62 | 163.30 |
| (S)-2-pentanol | Mint, plastic, pungent | 3.03 | 78.58 |
Given that 2-phenylbutan-2-ol belongs to the aryl alkyl alcohol class of fragrance ingredients, it is highly likely that its (2R) and (2S) enantiomers also possess distinct olfactory profiles. The (R)-enantiomer might present, for example, a more floral or fruity note, while the (S)-enantiomer could have a woody or spicy character, or vice versa. The intensity of their scents (olfactory threshold) would also likely differ. This makes the individual enantiomers potentially valuable as unique fragrance ingredients.
Differential Biological and Pharmacological Activity
The stereochemistry of a drug is a critical determinant of its pharmacological activity. Enantiomers can exhibit different affinities for receptors and enzymes, leading to variations in efficacy and toxicity. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
It is therefore reasonable to hypothesize that (2R)- and (2S)-2-phenylbutan-2-ol would exhibit different biological activities if they were to be evaluated as potential drug candidates or as modulators of biological systems. Any future drug development program involving 2-phenylbutan-2-ol would necessitate the separate synthesis and evaluation of each enantiomer to determine their individual pharmacological and toxicological profiles.
Caption: Differential binding of enantiomers to a chiral receptor.
Conclusion
While a complete side-by-side experimental comparison of (2R)- and (2S)-2-phenylbutan-2-ol is not extensively reported, the principles of stereochemistry and data from analogous compounds strongly suggest that these enantiomers possess distinct properties and applications. Their primary value lies in their potential as chiral building blocks in asymmetric synthesis, where their absolute configuration can direct the stereochemical outcome of a reaction. Furthermore, it is highly probable that they exhibit different olfactory and biological profiles, making their separation and individual characterization a crucial step for their potential use in the fragrance and pharmaceutical industries. Future research should focus on the direct experimental evaluation of the individual enantiomers of 2-phenylbutan-2-ol to fully elucidate their unique properties and unlock their full potential in various scientific and industrial applications.
Safety Operating Guide
Safe Disposal of (2R)-2-phenylbutan-2-ol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of (2R)-2-phenylbutan-2-ol, a flammable and potentially hazardous organic compound. Adherence to these procedures is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as a flammable liquid and is harmful if swallowed or inhaled, causing skin and respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, especially when working with volumes greater than 500 milliliters.[2] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Keep the compound away from heat, sparks, open flames, and other ignition sources.[1]
Quantitative Data Summary
The following table summarizes key safety and physical data for compounds similar to this compound, providing a basis for safe handling and disposal procedures.
| Property | Value | Source |
| Flash Point | 195°F (90.5°C) | ChemBK[3] |
| Boiling Point | 107-108 °C/20 mmHg | ChemBK[3] |
| Density | 0.977 g/mL at 25 °C | ChemBK[3] |
| Molecular Weight | 150.22 g/mol | PubChem[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[5] Under no circumstances should this chemical be disposed of down the drain.[2][6]
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound with its full chemical name and associated hazard symbols (e.g., flammable, irritant).
-
Segregate this waste from other chemical waste streams, especially from oxidizing agents, to prevent dangerous reactions.[6]
2. Waste Collection and Storage:
-
Collect the waste in a compatible, properly sealed container. Avoid using metal containers where possible; if unavoidable, ensure they are properly bonded and grounded.[2]
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[6] This area should be away from ignition sources and incompatible materials.[2][6]
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste, including its composition and volume.
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[5]
-
Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (2R)-2-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of (2R)-2-phenylbutan-2-ol, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Appropriate precautions must be taken to avoid contact and ensure a safe working environment.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 2-phenyl-2-butanol.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol [1][2] |
| Boiling Point | 107-108 °C at 20 mmHg |
| Density | 0.977 g/mL at 25 °C |
| Flash Point | 91 °C (195.8 °F) - closed cup[3] |
| GHS Hazard Class | Acute Toxicity, Oral (Category 4)[1] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound. The following PPE is recommended:
-
Eye and Face Protection: Chemical splash goggles or a face shield should be worn to protect against splashes.[4][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required. While PVC gloves have been mentioned as suitable, it is advisable to consult chemical resistance charts for specific breakthrough times.[4] Nitrile or butyl rubber gloves are also commonly recommended for handling alcohols.[6][7] Always inspect gloves for any signs of degradation before use.
-
Lab Coat: A chemical-resistant lab coat or apron should be worn to protect street clothing and skin from potential splashes.[6][8]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a designated work area within a certified chemical fume hood.
-
-
Handling:
-
Wear the appropriate PPE (goggles, gloves, lab coat) at all times.
-
Dispense the chemical carefully to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
-
Spill Response:
-
Minor Spills: In a well-ventilated area and while wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for disposal.
-
Major Spills: Evacuate the area immediately and alert others. If safe to do so, remove ignition sources. Contact your institution's environmental health and safety department for assistance.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed, and compatible container.[6]
-
Disposal Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4][10] Contact your institution's hazardous waste management group for specific disposal procedures. Do not dispose of this chemical down the drain.[4]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. Dealing With an Emergency - Chemistry [chem.ufl.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hsa.ie [hsa.ie]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
